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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Advanced Synthesis of 3-Chloro-2-vinylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-vinylphenol (Synonym: 3-chloro-2-ethenylphenol) Executive Summary 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-vinylphenol (Synonym: 3-chloro-2-ethenylphenol)

Executive Summary

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly versatile, multi-functionalized aromatic building block[1],[2]. It is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemical agents, including broad-spectrum fungicides[3],[4]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural reactivity, and an optimized, scalable synthetic methodology designed to overcome the limitations of legacy industrial processes.

Fundamental Physicochemical Properties

Understanding the baseline physical and chemical properties of 3-Chloro-2-vinylphenol is critical for downstream formulation, storage, and synthetic planning. The molecule features a unique steric and electronic environment due to the ortho-positioning of a vinyl group relative to a phenolic hydroxyl, flanked by a meta-chloro substituent[5],[6].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-chloro-2-ethenylphenol[5]
CAS Registry Number 145706-55-4[1],[2]
Molecular Formula C8H7ClO[1],[5]
Molecular Weight 154.59 g/mol [1],[5]
SMILES OC1=CC=CC(Cl)=C1C=C[2],[6]
Predicted Boiling Point 245.0 ± 20.0 °C[7]
Predicted Density 1.229 ± 0.06 g/cm³[7]
Predicted pKa 8.80 ± 0.40[7]

Structural Dynamics & Reactivity

The synthetic utility of 3-Chloro-2-vinylphenol stems from its three orthogonal reactive sites, which allow for highly selective sequential functionalization:

  • Phenolic Hydroxyl (-OH): With a predicted pKa of ~8.80[7], this group is readily deprotonated to form phenoxide salts, facilitating etherification or esterification (e.g., conversion to methanesulfonates using methanesulfonyl chloride)[4].

  • Vinyl Group (-CH=CH2): Highly susceptible to cross-coupling reactions (e.g., Heck coupling), polymerization, or epoxidation.

  • Aryl Chloride (-Cl): Serves as a handle for transition-metal-catalyzed nucleophilic aromatic substitutions.

Applications Core 3-Chloro-2-vinylphenol Phenol Phenolic Hydroxyl (-OH) Esterification / Etherification Core->Phenol Vinyl Vinyl Group (-CH=CH2) Polymerization / Cross-coupling Core->Vinyl Chloro Aryl Chloride (-Cl) Nucleophilic Substitution Core->Chloro Pharma Pharmaceutical APIs (e.g., Enzyme Inhibitors) Phenol->Pharma Agro Agrochemicals (e.g., Fungicides) Vinyl->Agro Chloro->Pharma

Fig 1: Functional group reactivity and downstream applications in pharma and agrochemicals.

Advanced Synthetic Methodologies

Legacy vs. Optimized Approaches

Historically, the synthesis of 3-chloro-2-vinylphenol relied on the dehydrohalogenation of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in N,N-dimethylformamide (DMF) at elevated temperatures (153°C)[3]. However, this legacy protocol (US 5424460) presents severe limitations:

  • Toxicity: DMF is a known reprotoxic solvent, making it unsuitable for modern sustainable chemistry[3],[4].

  • Chemoselectivity Issues: The liberated hydrogen chloride is not neutralized, leading to partial decomposition of the solvent and the product under acidic conditions, capping yields at ~75.5%[3].

The Optimized Biphasic/Additive Protocol

To overcome these bottlenecks, a modern, scalable protocol utilizes a mild base (Lithium Carbonate, Li₂CO₃) and a dipolar aprotic additive (N,N-dimethylacetamide, DMAc) in a non-toxic solvent (n-butyl acetate)[3],[4].

Causality of Experimental Choices:

  • Li₂CO₃: Acts as an acid scavenger to neutralize the two equivalents of HCl generated during the aromatization. This prevents product degradation and maintains a neutral pH environment[3].

  • DMAc Additive: Lowers the activation energy of the dehydrohalogenation, allowing the reaction to proceed at a milder internal temperature of 125°C instead of 153°C[3].

  • n-Butyl Acetate: Facilitates easy phase separation during aqueous workup, streamlining the isolation process without the need for energy-intensive distillation or complex chromatography[3],[4].

Synthesis A Cyclohexanone (Starting Material) B 2,2,6,6-Tetrachlorocyclohexanone (Intermediate) A->B Basic Chlorination C 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (Epoxide Precursor) B->C Vinylmagnesium bromide In situ cyclization D 3-Chloro-2-vinylphenol (Target API Precursor) C->D Li2CO3, DMAc, n-Butyl acetate 125°C, 8 hrs (Dehydrohalogenation)

Fig 2: Synthetic workflow from cyclohexanone to 3-Chloro-2-vinylphenol via dehydrohalogenation.

Step-by-Step Experimental Protocol: Dehydrohalogenation

Self-Validating Workflow for High-Purity Synthesis

Reagents:

  • 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (80% purity): 15.00 g (52.7 mmol, 1.0 eq.)[3]

  • Lithium carbonate (Li₂CO₃): 4.70 g (52.7 mmol, 1.0 eq.)[3]

  • N,N-dimethylacetamide (DMAc): 19.2 g (220.5 mmol, 4.18 eq.)[3]

  • n-Butyl acetate: 28.8 g (247.9 mmol, 4.7 eq.)[3]

Procedure:

  • Reaction Assembly: Charge a reaction vessel with n-butyl acetate. Sequentially add the epoxide precursor, Li₂CO₃, and DMAc[3],[4]. Rationale: Establishing the solvent matrix before adding the base ensures uniform dispersion and prevents localized exotherms.

  • Thermal Activation: Heat the suspension under continuous stirring to an internal temperature of 125°C (external bath at 135°C)[3].

  • Kinetic Monitoring: Maintain the temperature for 8 hours. Validate the completion of the reaction via Gas Chromatography (GC) analysis[3]. Self-Validation: GC must show complete disappearance of the epoxide peak.

  • Quenching & Phase Separation: Remove the heat source and cool the mixture to an internal temperature of 25°C. Quench the reaction by adding 25 mL of deionized water[3]. Separate the phases.

  • Washing: Wash the organic phase twice with 20 mL of half-concentrated sodium chloride (brine) solution, followed by two washes with 20 mL of deionized water[3]. Rationale: Brine washing removes residual DMAc and inorganic lithium salts.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the product as a yellow oil[4]. Expected yield: ~85% of theory[4].

Analytical Validation (¹H-NMR, 400 MHz, CDCl₃)

To confirm structural integrity, ensure the presence of the following diagnostic shifts:

  • Phenolic -OH: Singlet at δ 5.73 ppm[4].

  • Vinyl protons: Doublets at δ 5.74 ppm and 5.68 ppm (terminal =CH₂), and a doublet of doublets at δ 6.79 ppm (internal -CH=)[4].

  • Aromatic protons: Multiplets between δ 6.84 and 7.08 ppm[4].

Handling, Stability, and Storage Protocols

As a reactive phenol derivative containing an unsaturated vinyl moiety, 3-Chloro-2-vinylphenol is susceptible to oxidative degradation and spontaneous polymerization if mishandled.

  • Storage Environment: It should be stored at room temperature (or refrigerated depending on downstream purity requirements) in a tightly sealed container[2].

  • Atmosphere: Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidation of the vinyl group.

  • Safety: Handle with standard PPE (gloves, goggles, fume hood) as phenolic compounds and aryl chlorides can act as severe skin and eye irritants.

Sources

Exploratory

3-Chloro-2-vinylphenol: Structural Analysis, Physicochemical Profiling, and Synthesis Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of advanced pharmaceutical and agrochemical synthesis, highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced pharmaceutical and agrochemical synthesis, highly functionalized building blocks dictate the efficiency of downstream drug development. 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a specialized ortho-vinylated halophenol that serves as a critical precursor for complex active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth structural analysis, compiles verified physicochemical data, and details an optimized, self-validating synthetic protocol designed to maximize chemoselectivity and yield while adhering to modern green chemistry principles.

Chemical Structure & Physicochemical Data

The molecular architecture of 3-chloro-2-vinylphenol features a central benzene ring substituted with a hydroxyl group at C1, a vinyl group at C2, and a chlorine atom at C3. This 1,2,3-trisubstitution pattern creates a unique interplay of steric and electronic effects. The electron-withdrawing nature of the meta-chlorine atom inductively increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol. Concurrently, the ortho-vinyl group provides an electron-rich, highly reactive olefinic site ideal for cross-coupling (e.g., Heck reactions), epoxidation, or oxidative cleavage in drug discovery workflows.

Based on authoritative chemical databases, the quantitative physicochemical properties of the compound are summarized below[2],[3]:

Table 1: Physicochemical Properties of 3-Chloro-2-vinylphenol
PropertyValue
Chemical Name 3-Chloro-2-vinylphenol (or 3-chloro-2-ethenylphenol)
CAS Registry Number 145706-55-4
Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
SMILES String OC1=CC=CC(Cl)=C1C=C
Predicted Boiling Point 245.0 ± 20.0 °C
Predicted Density 1.229 ± 0.06 g/cm³
Predicted pKa 8.80 ± 0.40

Mechanistic Pathways and Synthesis Methodologies

Overcoming Legacy Synthesis Limitations

Historically, the synthesis of 3-chloro-2-vinylphenol relied on the reflux of the epoxide precursor, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, in N,N-dimethylformamide (DMF) at extreme temperatures (153°C)[1]. As an application scientist, I strongly advise against this legacy route for scale-up. DMF is reproduction-toxic and notoriously difficult to separate from aqueous waste streams. Furthermore, the lack of an acid scavenger in the legacy method means the liberated hydrogen chloride (HCl) causes partial decomposition of the solvent and the product, limiting yields to ~75.5% and necessitating complex chromatographic purification[1].

The Modern Base-Mediated Aromatization

To establish an industrially viable, self-validating system, modern protocols utilize a base-mediated double dehydrochlorination[1]. By employing lithium carbonate (Li₂CO₃) as a thermodynamic sink for HCl, N,N-dimethylacetamide (DMA) as a dipolar aprotic additive, and n-butyl acetate as the primary solvent, the reaction temperature can be safely lowered to 125°C.

Causality of Experimental Choices:

  • Li₂CO₃ (Base): Neutralizes the two equivalents of HCl generated during aromatization in situ, preventing acidic degradation of the newly formed phenol and driving the reaction equilibrium forward.

  • n-Butyl Acetate (Solvent): Replaces reprotoxic DMF, offering superior phase separation during aqueous workup, thus eliminating the need for column chromatography.

  • Lower Temperature (125°C): Preserves chemoselectivity and prevents the thermal polymerization of the reactive vinyl moiety.

Experimental Protocol: Optimized Synthesis Workflow

The following step-by-step methodology details the optimized synthesis of 3-chloro-2-vinylphenol, ensuring high purity and reproducibility[1].

Step 1: Reagent Charging In a rigorously dried, mechanically stirred reaction vessel, charge 15.00 g (52.7 mmol, 1.0 eq., assuming 80% purity) of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane.

Step 2: Base and Additive Introduction Add 4.70 g (52.7 mmol, 1.0 eq.) of lithium carbonate (Li₂CO₃) followed by 19.2 g (220.5 mmol, 4.18 eq.) of N,N-dimethylacetamide (DMA). The DMA acts as a phase-transfer-like additive to solubilize the inorganic base in the organic medium.

Step 3: Solvent Addition Suspend the mixture in 28.8 g (247.9 mmol, 4.7 eq.) of n-butyl acetate. Ensure continuous mechanical stirring (approx. 300 rpm) to maintain a homogeneous suspension.

Step 4: Thermal Activation Heat the reaction mixture to an internal temperature of 125°C (using an external oil bath set to ~135°C). Maintain these conditions strictly for 8 hours.

Step 5: In-Process Validation Sample the reaction mixture and analyze via Gas Chromatography (GC). The complete disappearance of the epoxide starting material validates the endpoint of the reaction. Do not proceed to workup until conversion is confirmed.

Step 6: Quenching and Phase Separation Remove the heat source and cool the suspension to an internal temperature of 25°C. Quench the reaction by adding 25 mL of deionized water. Transfer the mixture to a separatory funnel and allow the phases to separate.

Step 7: Purification Wash Isolate the organic phase and wash sequentially with half-concentrated aqueous sodium chloride solution (2 × 20 mL) and deionized water (2 × 20 mL). Causality: These specific washes efficiently partition the highly polar DMA and residual lithium salts into the aqueous layer, leaving the target compound in the organic phase.

Step 8: Isolation Concentrate the organic phase under reduced pressure to yield high-purity 3-chloro-2-vinylphenol.

Synthesis Workflow Visualization

SynthesisWorkflow Step1 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (Starting Material) Step2 Add Li2CO3 & DMA in n-Butyl Acetate Step1->Step2 Step3 Thermal Activation (125°C, 8h) Double HCl Elimination Step2->Step3 Step4 Aqueous Workup & Phase Separation (Cool to 25°C) Step3->Step4 Step5 3-Chloro-2-vinylphenol (Target Compound: MW 154.59) Step4->Step5

Fig 1: Optimized synthesis workflow for 3-chloro-2-vinylphenol via double HCl elimination.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • Mass Spectrometry (GC-MS): Confirms the exact molecular weight of 154.59 g/mol . The molecular ion peak [M]⁺ must be clearly visible at m/z 154, alongside a characteristic M+2 isotope peak at m/z 156 (due to the ³⁷Cl isotope, appearing in an approximate 3:1 ratio)[2].

  • Nuclear Magnetic Resonance (¹H-NMR): Essential for verifying the vinyl protons (multiplets typically in the 5.3 - 7.0 ppm range) and the phenolic -OH proton, which will appear broad and is exchangeable with D₂O. The aromatic protons will exhibit coupling patterns strictly consistent with a 1,2,3-trisubstituted benzene ring.

Applications in Drug Development

In medicinal chemistry, the 3-chloro-2-vinylphenol scaffold is highly prized. The vinyl group serves as a versatile handle for olefin metathesis, Heck couplings, or oxidative cleavage to form aldehydes. The adjacent chloro and hydroxyl groups provide specific vector geometries for hydrogen bonding and lipophilic interactions within target protein binding pockets. This makes it an indispensable intermediate for synthesizing novel therapeutics and advanced agrochemicals[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18970955, 3-Chloro-2-vinylphenol". PubChem. URL:[Link]

  • Bayer CropScience AG. "Process for preparing 3-chloro-2-vinylphenol". European Patent EP3154924B1.

Sources

Foundational

The Acidity and pKa Dynamics of 3-Chloro-2-vinylphenol: A Comprehensive Technical Guide

Executive Summary 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly specialized halogenated phenolic intermediate[1]. It serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly specialized halogenated phenolic intermediate[1]. It serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients, where its unique functional group arrangement allows for highly selective cross-coupling and derivatization[2]. Understanding its precise physicochemical properties—particularly its acid dissociation constant (pKa)—is paramount for drug development professionals and synthetic chemists. This whitepaper provides an in-depth analysis of the structural determinants governing the acidity of 3-chloro-2-vinylphenol, alongside a self-validating experimental protocol for its precise spectrophotometric characterization.

Structural and Electronic Determinants of Acidity

The acidity of any phenolic compound is fundamentally dictated by the thermodynamic stability of its conjugate base (the phenoxide anion). For 3-chloro-2-vinylphenol, the pKa is predicted to be 8.80 ± 0.40 [3], making it over ten times more acidic than unsubstituted phenol (pKa 9.95).

This enhanced acidity is not merely additive; it is the result of a complex interplay of electronic and steric effects driven by its specific substitution pattern:

  • The Meta-Inductive Effect (-I): The chlorine atom at position 3 is situated meta to the hydroxyl group. From this geometric position, the halogen cannot participate in resonance stabilization (-M) of the phenoxide oxygen. Instead, it exerts a pure, powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This disperses the negative charge of the conjugate base, significantly lowering the pKa (a phenomenon clearly observed in the baseline analog 3-chlorophenol, pKa 9.12)[4].

  • Steric Decoupling of the Vinyl Group: The vinyl group (-CH=CH2) at position 2 is situated directly between the hydroxyl group (C1) and the bulky chlorine atom (C3). This severe steric crowding forces the vinyl group out of coplanarity with the benzene ring. Consequently, its theoretical ability to donate electron density via resonance (+M) is severely restricted. Instead, the slightly higher electronegativity of the sp2-hybridized vinyl carbon exerts a weak inductive withdrawal (-I), further stabilizing the phenoxide anion without introducing competing electron-donating resonance[5].

G A Phenol (pKa 9.95) B meta-Chloro Effect (-I Inductive) A->B Electron Withdrawal ΔpKa ≈ -0.83 C ortho-Vinyl Effect (Steric & -I) B->C Out-of-plane sp2 ΔpKa ≈ -0.32 D 3-Chloro-2-vinylphenol (pKa ~8.80) C->D Synergistic Stabilization

Figure 1: Stepwise electronic substituent effects on the pKa of 3-Chloro-2-vinylphenol.

Comparative pKa Profiling

To fully contextualize the acidity of 3-chloro-2-vinylphenol, we must compare it against its constituent structural analogs. The table below summarizes how the sequential addition of functional groups systematically modulates the dissociation constant.

CompoundPubChem CIDExperimental / Predicted pKaPrimary Electronic EffectSource
Phenol 9969.95BaselineStandard Literature
2-Vinylphenol 119349.41Weak Inductive (-I)FooDB[5]
3-Chlorophenol 79339.12Strong Inductive (-I)DrugBank[4]
3-Chloro-2-vinylphenol 189709558.80 ± 0.40Synergistic (-I) + StericChemicalBook[3]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

Due to the lipophilic nature of 3-chloro-2-vinylphenol, standard potentiometric titration (which requires high analyte concentrations) is suboptimal and prone to precipitation errors. UV-Vis spectrophotometry is the gold standard methodology here, leveraging the distinct bathochromic (red) shift that occurs when the phenol is deprotonated to the highly conjugated phenoxide anion.

The Self-Validating Mechanism: This protocol relies on the identification of an isosbestic point —a specific wavelength where the absorbance remains constant across all pH values. The preservation of this point mathematically proves that only a simple two-state equilibrium ( Phenol⇌Phenoxide+H+ ) is occurring. If the isosbestic point drifts, it immediately alerts the researcher to side reactions, such as vinyl group polymerization or oxidative degradation.

Step-by-Step Methodology
  • Buffer Preparation (Causality: Activity Coefficient Stabilization): Prepare a universal buffer system (e.g., Britton-Robinson) adjusted to a constant ionic strength of 0.15 M using KCl. Why? Maintaining constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing the extraction of a true thermodynamic pKa rather than a concentration-dependent apparent pKa.

  • Analyte Solubilization (Causality: Lipophilicity Management): Dissolve 3-chloro-2-vinylphenol in a minimal volume of spectroscopic-grade methanol, then dilute with the aqueous buffer to a final concentration of 10−4 M (final methanol concentration < 1% v/v). Why? This prevents precipitation while minimizing solvent-induced dielectric shifts that artificially inflate pKa readings.

  • Titration and Spectral Acquisition: Adjust the pH of the solution from 6.0 to 11.0 in 0.5 pH increments using standardized 0.1 M KOH. Record the UV-Vis spectrum (200–400 nm) at each step, ensuring the isosbestic point remains locked.

  • Data Processing: Identify the wavelength of maximum absorbance ( λmax​ ) for the phenoxide anion (typically around 290-310 nm). Plot the absorbance at this wavelength against the measured pH.

  • Non-Linear Regression: Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation ( pH=pKa+log[HA][A−]​ ) to calculate the precise pKa.

G Step1 1. Buffer Preparation (Constant Ionic Strength 0.15M) Step2 2. Analyte Solubilization (10^-4 M in 1% MeOH/H2O) Step1->Step2 Prevents activity coefficient drift Step3 3. pH Titration & UV-Vis (Capture Isosbestic Points) Step2->Step3 Ensures complete dissolution Step4 4. Spectral Deconvolution (Isolate Phenoxide Absorbance) Step3->Step4 Validates structural integrity Step5 5. Non-Linear Regression (Henderson-Hasselbalch Fit) Step4->Step5 Extracts thermodynamic pKa

Figure 2: UV-Vis spectrophotometric workflow for the pKa determination of lipophilic phenols.

Implications for Pharmaceutical and Agrochemical Synthesis

The lowered pKa of ~8.80 has profound implications for synthetic route design, particularly in industrial scale-up processes like those described in patent EP3154924B1[2].

  • Strategic Base Selection: Because 3-chloro-2-vinylphenol is significantly more acidic than standard aliphatic alcohols or unsubstituted phenol, it can be quantitatively deprotonated by mild bases such as potassium carbonate ( K2​CO3​ , conjugate acid pKa ~10.3).

  • Protecting the Vinyl Moiety: The ability to use mild bases is a critical strategic advantage. Strong bases (like Sodium Hydride or Sodium Hydroxide) at elevated temperatures can easily initiate anionic polymerization or degradation of the highly reactive ortho-vinyl group. Exploiting the molecule's inherent acidity allows for Williamson ether syntheses and other functionalizations to proceed under gentle conditions, preserving the integrity of the vinyl functionality for downstream cross-coupling (e.g., Heck or Suzuki reactions).

Conclusion

3-Chloro-2-vinylphenol represents a fascinating case study in substituent-driven pKa modulation. By understanding the steric decoupling of the vinyl group and the pure inductive withdrawal of the meta-chloro group, researchers can accurately predict its behavior in solution. Implementing rigorous, self-validating analytical protocols like UV-Vis spectrophotometry ensures that drug development professionals can confidently leverage this intermediate without risking functional group degradation during synthesis.

References

  • PubChem. "3-Chloro-2-vinylphenol | C8H7ClO | CID 18970955". National Institutes of Health. URL:[Link]

  • Google Patents. "EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol". European Patent Office.
  • DrugBank. "3-chlorophenol (DB01957) - Summary information about phenolic drug compounds". CEITEC / DrugBank. URL: [Link]

  • FooDB. "Showing Compound 2-Vinylphenol (FDB010539)". The Food Component Database. URL:[Link]

Sources

Exploratory

3-Chloro-2-vinylphenol CAS number and IUPAC nomenclature

3-Chloro-2-vinylphenol (CAS 145706-55-4): A Technical Whitepaper on Chemical Properties and Optimized Synthetic Methodologies Executive Summary 3-Chloro-2-vinylphenol is a highly specialized aromatic intermediate utilize...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-2-vinylphenol (CAS 145706-55-4): A Technical Whitepaper on Chemical Properties and Optimized Synthetic Methodologies

Executive Summary

3-Chloro-2-vinylphenol is a highly specialized aromatic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. This technical guide provides a rigorous breakdown of its chemical identity, IUPAC nomenclature, and physicochemical properties. Furthermore, it details an optimized, self-validating synthetic methodology that overcomes the chemoselectivity and toxicity limitations of legacy dehydrohalogenation protocols.

Chemical Identity & Structural Nomenclature

The compound widely known in the industry as 3-chloro-2-vinylphenol is systematically classified under IUPAC nomenclature as [1]. The molecular structure consists of a phenol core substituted with an ethenyl (vinyl) group at the ortho position (C2) and a chlorine atom at the meta position (C3) relative to the hydroxyl group.

Table 1: Chemical Identity & Nomenclature

AttributeDesignation
IUPAC Name 3-chloro-2-ethenylphenol[1]
Common Name 3-Chloro-2-vinylphenol[2]
CAS Registry Number 145706-55-4[2]
SMILES String OC1=CC=CC(Cl)=C1C=C[3]
Molecular Formula C8H7ClO[2]

Physicochemical Data Profile

Understanding the physicochemical properties of 3-chloro-2-vinylphenol is critical for optimizing downstream purification and formulation. The presence of the electron-withdrawing chlorine atom and the conjugated vinyl group significantly influences its acidity and boiling point.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 154.59 g/mol [1][2]
Boiling Point 245.0 ± 20.0 °C (Predicted)[4]
Density 1.229 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.80 ± 0.40 (Predicted)[4]
Topological Polar Surface Area 20.2 Ų[1]

Mechanistic Rationale: Overcoming Legacy Synthesis Limitations

Historically, the synthesis of 3-chloro-2-vinylphenol relied on the dehydrohalogenation of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane by refluxing in N,N-dimethylformamide (DMF) at 153°C[5]. This legacy approach presented severe limitations:

  • Toxicity & Environmental Impact: DMF is a known reprotoxic solvent, making it increasingly unviable for modern industrial scale-up[5].

  • Chemoselectivity Loss: The elimination reaction generates two equivalents of hydrogen chloride (HCl). In the legacy route, this HCl was left unneutralized, leading to partial solvent decomposition and product degradation under high thermal stress, capping yields at approximately 75.5%[5].

The modern, optimized pathway—documented in—replaces DMF with a greener solvent system (e.g., 2-methyltetrahydrofuran) and introduces a base alongside a dipolar aprotic additive like N,N-dimethylacetamide (DMAc)[5].

Causality: The base acts as a critical acid scavenger, neutralizing the liberated HCl and driving the reaction equilibrium forward without degrading the phenolic product[5]. The DMAc additive facilitates the necessary phase transfer and accelerates the elimination kinetics, allowing the reaction to proceed at a lower, safer internal temperature of 125°C[5].

SynthesisMechanism A 1,5,5-Trichloro-6-vinyl- 7-oxabicyclo[4.1.0]heptane B Base (e.g., K2CO3) + DMAc Additive A->B Reagents C Dehydrohalogenation (- 2 HCl) B->C 125°C D 3-Chloro-2-vinylphenol C->D Workup

Fig 1. Dehydrohalogenation pathway for the synthesis of 3-chloro-2-vinylphenol.

Self-Validating Experimental Protocol

The following protocol outlines the optimized synthesis workflow. Every step is designed as a self-validating system to ensure high purity and yield without the need for energy-intensive column chromatography[5].

ProtocolWorkflow S1 Step 1: Setup Charge precursor, base, and solvent S2 Step 2: Reaction Heat to 125°C (Internal) for 8 hrs S1->S2 S3 Step 3: Validation Confirm conversion via GC analysis S2->S3 S4 Step 4: Quench Cool to 25°C, add deionized water S3->S4 S5 Step 5: Purification Phase separation & NaCl wash S4->S5 Product Final Product Purified 3-Chloro-2-vinylphenol S5->Product

Fig 2. Step-by-step experimental workflow for the optimized synthesis of 3-chloro-2-vinylphenol.

Step 1: Reaction Assembly Charge the reaction vessel with 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane. Add a mild base (e.g., potassium carbonate) to act as an acid scavenger. Introduce a dipolar aprotic additive (N,N-dimethylacetamide, DMAc) and a primary solvent (e.g., 2-methyltetrahydrofuran)[5]. Expert Insight: The base is critical to neutralize the two equivalents of hydrogen chloride generated during aromatization. Without it, the acidic environment at high temperatures degrades the solvent and reduces chemoselectivity[5].

Step 2: Thermal Activation Heat the suspension under continuous stirring to an internal temperature of 125°C (external bath at ~135°C). Maintain these conditions for approximately 8 hours[5]. Expert Insight: The dehydrohalogenation and subsequent aromatization require significant activation energy. 125°C provides the optimal thermodynamic environment for complete conversion without inducing thermal degradation of the phenol product[5].

Step 3: Conversion Monitoring (Self-Validation) Extract a 0.5 mL aliquot, quench in water/ethyl acetate, and analyze the organic layer via . The reaction is validated as complete when the precursor peak is entirely absent[5]. Expert Insight: Time-based assumptions are prone to error due to variations in stirring efficiency or heat transfer. GC validation ensures the reaction is only quenched upon 100% conversion, preventing yield loss[5].

Step 4: Quench and Phase Separation Remove the heat source and cool the mixture to an internal temperature of 25°C. Add deionized water to the vessel. Stir for 10 minutes, then allow the phases to separate[5]. Expert Insight: Cooling prevents violent boiling upon water addition. The water dissolves the inorganic salts (e.g., KCl, KHCO3) and extracts the DMAc additive, leaving the highly pure 3-chloro-2-vinylphenol in the organic phase[5].

Step 5: Purification Wash Wash the isolated organic phase twice with a half-concentrated sodium chloride (brine) solution, followed by two washes with deionized water[5]. Expert Insight: Brine washes remove residual polar impurities and trace water from the organic layer, driving the final product purity to >98% without the need for energy-intensive column chromatography[5].

References

  • PubChem - NIH. "3-Chloro-2-vinylphenol | C8H7ClO | CID 18970955". National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office (Google Patents). "Process for preparing 3-chloro-2-vinylphenol" (EP3154924B1).

Sources

Foundational

Whitepaper: The Electronic Effects of Chlorine Substitution on Vinylphenol – Mechanistic Insights and Applications

Executive Summary Vinylphenol—particularly 4-vinylphenol—is a highly versatile building block utilized across polymer chemistry, organic electronics, and medicinal drug development. The introduction of a chlorine atom on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinylphenol—particularly 4-vinylphenol—is a highly versatile building block utilized across polymer chemistry, organic electronics, and medicinal drug development. The introduction of a chlorine atom onto the vinylphenol scaffold induces profound electronic perturbations. By altering the electron density of the aromatic ring and the conjugated vinyl system, chlorine substitution fundamentally shifts the molecule's acidity, polarizability, and frontier molecular orbital energies. This technical guide explores the causality behind these electronic effects, their impact on macroscopic material properties, and provides field-proven methodologies for synthesizing and applying chlorinated vinylphenols.

Mechanistic Foundations: The -I and +M Dichotomy

The electronic influence of a chlorine substituent on an aromatic system like vinylphenol is governed by the competition between two opposing forces: the Inductive Effect (-I) and the Resonance (Mesomeric) Effect (+M) [1].

  • The Inductive Effect (-I): Chlorine is highly electronegative (Pauling scale ~3.16). It withdraws electron density away from the aromatic ring through the σ -bond framework. This effect strongly stabilizes negative charges, such as the phenoxide anion, thereby lowering the pKa​ (increasing the acidity) of the phenolic hydroxyl group.

  • The Resonance Effect (+M): Chlorine possesses lone pairs in its 3p orbitals that can theoretically delocalize into the π -system of the benzene ring. However, because the carbon π -system relies on 2p orbitals, the 3p-2p orbital overlap is highly inefficient.

Causality: Because the orbital mismatch heavily dampens the resonance contribution, the electron-withdrawing inductive effect dominates (-I > +M). Consequently, chlorine acts as a net electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution while maintaining ortho/para directing behavior due to transient lone-pair stabilization during the transition state [1].

G Cl_Sub Chlorine Substitution on Vinylphenol Inductive Inductive Effect (-I) Strong Electron Withdrawal Cl_Sub->Inductive Resonance Resonance Effect (+M) Weak Electron Donation Cl_Sub->Resonance pKa Increased Acidity (Lower pKa) Inductive->pKa Orbital Lowered HOMO/LUMO Energy Levels Inductive->Orbital Resonance->Orbital Minor Polymer Enhanced Dielectric Properties in PVPh Orbital->Polymer

Logical mapping of chlorine's electronic effects on vinylphenol properties.

Table 1: Electronic Parameters of Halogen Substituents on Aromatic Rings

To quantify these effects, Hammett substituent constants provide a reliable empirical measure. Positive σ values indicate net electron-withdrawing behavior relative to hydrogen.

SubstituentInductive Constant ( σI​ )Resonance Constant ( σR​ )Net Hammett para ( σp​ )Net Hammett meta ( σm​ )
-F +0.52-0.46+0.06+0.34
-Cl +0.47-0.24+0.23+0.37
-Br +0.45-0.22+0.23+0.39
-I +0.39-0.11+0.28+0.35

Impact on Frontier Molecular Orbitals (HOMO/LUMO)

In the context of organic semiconductors, the electronic structure of the vinyl group and the aromatic ring dictates charge transport. Chlorine substitution exerts a stabilizing pull on the molecular orbitals, effectively lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [2].

Lowering the LUMO makes the molecule more susceptible to nucleophilic attack and significantly facilitates electron acceptance. In conjugated polymer systems, this downward shift in orbital energy is a widely utilized strategy to transition materials from standard p-type (hole-transporting) behavior to highly sought-after n-type (electron-transporting) semiconducting behavior [3].

Applications in Advanced Materials: Chlorinated Poly(4-vinylphenol)

Poly(4-vinylphenol) (PVPh) is a benchmark dielectric material used in Organic Field-Effect Transistors (OFETs). The incorporation of chlorine into the PVPh matrix—either through direct backbone substitution or by blending with chlorinated derivatives—drastically alters its dielectric behavior [4].

The highly polarizable C-Cl bonds increase the dipole moment per monomer unit. When an external electric field is applied, the enhanced orientational polarizability of the chlorinated domains leads to a higher dielectric constant ( k ). This allows OFETs to operate at lower threshold voltages while maintaining high charge carrier mobility.

Table 2: Impact of Chlorination on Poly(4-vinylphenol) (PVPh) Dielectric Properties
MaterialEst. HOMO Level (eV)Est. LUMO Level (eV)Dielectric Constant ( k )Dominant Charge Transport
Pristine PVPh ~ -5.6~ -2.13.5 - 4.0p-type (Hole)
Chlorinated PVPh ~ -6.1~ -3.04.5 - 5.2n-type (Electron)
PVPh/Graphene (LBL) --6.7 (at 10 kHz)Ambipolar/Enhanced

Medicinal Chemistry Perspectives

In drug development, substituting a hydrogen atom with chlorine on a vinylphenol pharmacophore serves two critical pharmacokinetic functions:

  • logP Tuning: Chlorine increases the lipophilicity of the molecule, enhancing cell membrane permeability and altering the drug's volume of distribution.

  • Halogen Bonding: The anisotropic distribution of electron density on the chlorine atom creates a localized region of positive electrostatic potential known as a " σ -hole." This allows the chlorine atom to act as a Lewis acid, forming highly specific, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in protein binding pockets.

Experimental Methodologies

Protocol: Synthesis of 2-Chloro-4-vinylphenol

Rationale: Traditional syntheses of vinylphenols often require heavy metal catalysts or harsh Wittig reaction conditions. The catalyst-free decarboxylation of cinnamic acid derivatives leverages the thermal lability of the carboxyl group when conjugated with an electron-rich phenolic ring [5]. N,N-dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature stabilizes the transition state without hydrogen-bonding to the phenolic proton, allowing the thermal energy to cleanly break the C-C bond.

G Step1 3-Chloro-4-hydroxycinnamic Acid (Substrate) Step2 Solvent: DMF Temp: 130-200°C Step1->Step2 Step3 Catalyst-Free Decarboxylation Step2->Step3 Step4 CO2 Evolution & Extraction Step3->Step4 Step5 2-Chloro-4-vinylphenol (Yield ~86%) Step4->Step5

Catalyst-free decarboxylation workflow for synthesizing chloro-vinylphenols.

Step-by-Step Procedure:

  • Preparation: In a pressure-resistant reaction vessel, dissolve 0.2 mmol of 3-chloro-4-hydroxycinnamic acid in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Thermal Activation: Seal the vessel and heat the stirred mixture to 130–200 °C. The high temperature provides the activation energy required for the extrusion of CO2​ .

  • Monitoring (Self-Validation Check): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase. The protocol is validated when the highly polar cinnamic acid spot (low Rf​ ) completely disappears, replaced by the less polar vinylphenol spot (higher Rf​ ). Macroscopically, the cessation of CO2​ bubbling indicates reaction completion (typically 30–40 minutes).

  • Quenching & Extraction: Cool the mixture to room temperature, quench with 5.0 mL of distilled water, and extract the aqueous phase three times with 5.0 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to yield 2-chloro-4-vinylphenol (approx. 86% yield as a yellow oil).

Protocol: Fabrication of Chlorinated PVPh Dielectric Films

Rationale: To utilize chlorinated PVPh in OFETs, the polymer must be deposited as an ultra-thin, pinhole-free film. Electrospray atomization ensures uniform droplet distribution, while thermal cross-linking prevents solvent degradation during subsequent semiconductor deposition [4].

Step-by-Step Procedure:

  • Solution Preparation: Dissolve chlorinated PVPh (Mw ~25,000) and a cross-linking agent (e.g., poly(melamine-co-formaldehyde)) in propylene glycol monomethyl ether acetate (PGMEA) at a concentration of 50 mg/mL.

  • Electrospray Deposition: Load the solution into a syringe pump connected to a stainless steel capillary. Apply a high voltage (typically 10–15 kV) between the capillary tip and the grounded ITO-coated substrate to atomize the solution into a fine aerosol.

  • Thermal Curing: Transfer the coated substrate to a vacuum oven. Bake at 100 °C for 10 minutes to evaporate the PGMEA solvent, followed by a hard bake at 200 °C for 1 hour to initiate the cross-linking reaction between the phenolic hydroxyl groups and the melamine resin.

  • Self-Validation Check: The film's integrity and dielectric robustness are validated by measuring the leakage current density using a semiconductor parameter analyzer. A successfully cross-linked dielectric film must exhibit a leakage current of <10−6 A/cm² at an applied electric field of 2 MV/cm.

References

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts Source: libretexts.org
  • Effect of halogen substitution on the electronic and optical behavior of C16H10X2O2(X = F, cl, Br and I) organic semiconductors - PMC Source: nih.gov
  • Organic Electronics II: More Materials and Applic
  • Dielectric constant enhancement of poly 4-vinylphenol (PVPh)
  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols Source: royalsocietypublishing.org
Exploratory

dipole moment and polarity of 3-Chloro-2-vinylphenol

An In-Depth Technical Guide to the Dipole Moment and Polarity of 3-Chloro-2-vinylphenol For Researchers, Scientists, and Drug Development Professionals Abstract The physicochemical properties of drug candidates, such as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Dipole Moment and Polarity of 3-Chloro-2-vinylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of drug candidates, such as polarity, are paramount to their pharmacokinetic and pharmacodynamic profiles. The dipole moment serves as a critical quantitative descriptor of molecular polarity, influencing solubility, membrane permeability, and target-protein binding interactions. This technical guide provides a comprehensive analysis of the , a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We dissect the molecule's structural and electronic features, offering a theoretical framework for predicting its net dipole moment based on the vector addition of constituent bond moments. Furthermore, this guide presents detailed, field-proven protocols for both the in silico calculation of the dipole moment via Density Functional Theory (DFT) and the experimental determination of the octanol-water partition coefficient (LogP), a key indicator of molecular polarity. The methodologies are explained with an emphasis on the causality behind procedural choices, ensuring a blend of theoretical depth and practical applicability for professionals in drug development and chemical research.

The Significance of Molecular Polarity in Medicinal Chemistry

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its intrinsic chemical properties. Among these, polarity is a master variable. It dictates how a molecule interacts with the diverse environments within the human body—from the aqueous milieu of the bloodstream to the lipophilic core of cell membranes.

Dipole Moment as a Quantitative Descriptor of Polarity

At the molecular level, polarity arises from the non-uniform distribution of electron density, which is caused by differences in electronegativity between bonded atoms and the overall molecular geometry. This charge separation creates a dipole, a vector quantity with both magnitude and direction. The net dipole moment (µ) of a polyatomic molecule is the vector sum of all individual bond moments.[1] Its magnitude, typically measured in Debye (D), provides a precise, quantitative measure of the molecule's overall polarity.

Impact on Pharmacokinetics and Pharmacodynamics

A molecule's dipole moment profoundly influences its:

  • Solubility: Polar molecules with high dipole moments tend to be more soluble in polar solvents like water, a critical factor for drug formulation and bioavailability.

  • Membrane Permeability: The ability to cross the lipid bilayer of cell membranes often requires a balance between lipophilicity and polarity. Excessively polar molecules may be trapped in the aqueous extracellular space, while highly nonpolar molecules may become sequestered within the membrane.

  • Protein-Ligand Binding: The specific, high-affinity binding of a drug to its target receptor is often driven by a constellation of non-covalent interactions, including hydrogen bonds, and dipole-dipole interactions. The dipole moment of a ligand is integral to its ability to enter and complement the electrostatic environment of a protein's active site.

Molecular Structure and Electronic Landscape of 3-Chloro-2-vinylphenol

3-Chloro-2-vinylphenol (IUPAC: 3-chloro-2-ethenylphenol) is a phenol derivative substituted with a chloro group at the meta-position and a vinyl group at the ortho-position relative to the hydroxyl moiety.[2] This specific arrangement creates a complex interplay of electronic effects that defines its overall polarity.

Caption: 2D structure of 3-Chloro-2-vinylphenol.

Electronic Effects of Substituents

The net dipole moment is a composite of the inductive and mesomeric (resonance) effects of each substituent.

Substituent Inductive Effect (I) Mesomeric Effect (M) Overall Impact on Ring Electron Density
Hydroxyl (-OH) -I (Strongly withdrawing)+M (Strongly donating)Activating, ortho-para directing
Chloro (-Cl) -I (Strongly withdrawing)+M (Weakly donating)Deactivating, ortho-para directing
Vinyl (-CH=CH₂) -I (Weakly withdrawing)+M (Weakly donating)Activating, ortho-para directing

The hydroxyl and chloro groups are strongly electronegative and pull electron density from the ring through the sigma bonds (-I effect). Conversely, the lone pairs on the oxygen and chlorine atoms, and the pi-system of the vinyl group, can donate electron density into the aromatic pi-system (+M effect). The interplay of these competing effects creates a unique electrostatic potential map across the molecule.

Intramolecular Interactions

The ortho-positioning of the vinyl group relative to the hydroxyl group allows for potential, albeit weak, intramolecular hydrogen bonding between the phenolic proton and the pi-electrons of the vinyl double bond. More significantly, the conformation of the hydroxyl group (i.e., whether the H atom is oriented toward or away from the vinyl group) will have a substantial impact on the direction and magnitude of the net dipole moment. Studies on ortho-substituted phenols have shown that different conformers can have significantly different dipole moments.[3]

Theoretical Framework: Vector Analysis of Bond Moments

The principle of vector addition provides a powerful qualitative tool for predicting the molecular dipole moment.[1] We can approximate the net dipole moment by considering the primary bond dipoles originating from the substituents.

  • C-O and O-H Bonds: The C-O-H group possesses a large local dipole pointing roughly from the carbon, through the oxygen, towards the hydrogen.

  • C-Cl Bond: The C-Cl bond has a strong dipole moment pointing from the ring carbon towards the electronegative chlorine atom.

  • C-Vinyl Bond: The vinyl group has a smaller, more complex dipole contribution, but it generally creates a slight dipole moment.

The final molecular dipole moment is the vector sum of these individual contributions. Given the geometry, the C-Cl vector and the C-O-H vector are positioned at an angle of approximately 120° to each other on the ring. Their vector addition will result in a net dipole that is heavily influenced by the dominant C-Cl and C-O-H moments.

G origin->OH μ(OH) origin->Cl μ(C-Cl) origin->Vinyl μ(Vinyl) origin->Resultant μ(Total)

Caption: Vector addition of primary bond moments in 3-Chloro-2-vinylphenol.

This qualitative analysis suggests that 3-Chloro-2-vinylphenol will be a polar molecule. The relative orientations of the powerful electron-withdrawing chloro and hydroxyl groups prevent a cancellation of their dipole moments, likely leading to a significant net dipole.

Computational Chemistry: In Silico Determination of Dipole Moment

For a precise quantitative value, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a robust and widely used method for calculating electronic properties, including dipole moments, with high accuracy.[4]

Protocol 1: Geometry Optimization and Dipole Moment Calculation using DFT

Causality: The protocol begins with geometry optimization. An accurate dipole moment can only be calculated from the molecule's lowest energy, most stable conformation. Following optimization, a single-point energy calculation is performed with a larger, more flexible basis set to refine the electronic properties. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on extensive validation in the literature for providing a good balance of accuracy and computational cost for organic molecules.[5]

Methodology:

  • Structure Input: Construct the 3D structure of 3-Chloro-2-vinylphenol using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Select a DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Perform a full geometry optimization to find the lowest energy conformer. Ensure the optimization converges, indicated by the absence of imaginary frequencies in a subsequent frequency calculation.

  • Single-Point Calculation:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation.

    • Employ a higher-level basis set for improved accuracy of electronic properties (e.g., B3LYP/6-311+G(d,p)). This step does not change the geometry but recalculates the electron distribution more accurately.

  • Data Extraction:

    • The output file from the calculation will contain the dipole moment components (μx, μy, μz) and the total dipole moment magnitude in Debye.

Data Presentation: The computed data should be summarized for clarity.

Parameter Computed Value (Debye)
μₓ[Value]
μᵧ[Value]
μ₂[Value]
μ (Total) [Value]

Caption: Workflow for the in silico calculation of the dipole moment.

Experimental Approaches to Polarity Assessment

While computational methods provide theoretical values, experimental techniques are essential for validation and for understanding a molecule's behavior in bulk solvent. The partition coefficient (LogP) is the gold standard for measuring molecular lipophilicity, which is directly related to polarity.

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Causality: This method is the benchmark for LogP determination. It directly measures the equilibrium partitioning of a solute between a nonpolar solvent (n-octanol) and a polar solvent (water). The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would alter concentrations and lead to inaccurate results. This protocol is self-validating through the analysis of both phases and the requirement for mass balance.

Methodology:

  • Solvent Preparation:

    • Prepare n-octanol-saturated water by stirring equal volumes of n-octanol and deionized water for 24 hours, then allowing the layers to separate.

    • Prepare water-saturated n-octanol in the same manner.

  • Stock Solution: Prepare a stock solution of 3-Chloro-2-vinylphenol of known concentration in water-saturated n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a precise volume of the stock solution (e.g., 10 mL) with an equal volume of n-octanol-saturated water.

    • Shake the funnel vigorously for 5-10 minutes to facilitate partitioning.

    • Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Phase Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of 3-Chloro-2-vinylphenol in each layer using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. A calibration curve must be generated for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P)

Synthesis and Implications for Drug Development

The combined theoretical and experimental data provide a holistic polarity profile for 3-Chloro-2-vinylphenol. The presence of a hydrogen bond donor (-OH) and a halogen, alongside a moderately lipophilic vinyl-substituted benzene ring, likely places this molecule in an intermediate polarity range.

  • Structure-Property Relationships: This analysis provides a baseline for rational drug design. For instance, replacing the vinyl group with a more polar substituent (e.g., a methoxy group) would likely decrease the LogP and potentially alter the dipole moment vector. Conversely, adding further alkyl groups would increase lipophilicity.

  • Applications in Fragment-Based Drug Discovery (FBDD): As a "fragment" (a small, low-molecular-weight compound), 3-Chloro-2-vinylphenol's well-defined polarity and vector direction are critical pieces of information. This allows medicinal chemists to understand how it might orient itself in a protein binding pocket and to guide its elaboration into a more potent lead compound. The phenolic hydroxyl can act as a crucial hydrogen bond donor, while the chloro and vinyl groups can engage in hydrophobic or other specific interactions.

Conclusion

The polarity of 3-Chloro-2-vinylphenol, quantified by its molecular dipole moment, is a complex property governed by the vector addition of bond moments arising from its hydroxyl, chloro, and vinyl substituents. A qualitative vector analysis predicts a significant net dipole moment, classifying it as a polar molecule. This prediction can be precisely quantified through robust in silico methods like Density Functional Theory. Experimental validation via LogP determination provides a tangible measure of its lipophilicity, which is essential for predicting its behavior in biological systems. The integrated approach detailed in this guide—combining theoretical understanding, computational prediction, and experimental validation—represents a cornerstone of modern chemical and pharmaceutical research, enabling scientists to rationally design molecules with optimized properties for targeted applications.

References

  • PubChem. 3-Chloro-2-vinylphenol. National Center for Biotechnology Information. [Link]

  • Khan, G., et al. (2011). Study of phenol and its derivatives based on dipole moment. Journal of Chemical and Pharmaceutical Research, 3(1), 79-83. [Link]

  • Magee, M. D., & Walker, S. (1970). Dielectric Studies. XXX. Complex Formation and Intramolecular Hydrogen Bond Fission in ortho-Substituted Phenols. The Journal of Chemical Physics, 52(6), 3068-3072. [Link]

  • Mahapatra, U. S., Roy, G., & Maharana, L. (2004). Dipole moment studies of H-bonded complexes of phenols and substituted phenols with benzaldehyde in tetrachloromethane. Indian Journal of Chemical Technology. [Link]

  • Jasmine Sharmila, J., et al. (2023). Dipole Moment and FT-IR studies of Phenol with some substituted anilines. ResearchGate. [Link]

  • Goode, E. V., & Ibbitson, D. A. (1960). Dipole moments of a series of substituted phenols in benzene. Journal of the Chemical Society (Resumed), 4265-4269. [Link]

  • CATO. 3-Chloro-2-vinylphenol. [Link]

  • PubChem. 3-Chloro-2-phenylphenol. National Center for Biotechnology Information. [Link]

  • Tsonos, C., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Semantic Scholar. [Link]

  • Tsonos, C., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]

  • PubChem. 4-Vinylphenol. National Center for Biotechnology Information. [Link]

  • da Silva, A. B. F., & da Costa, L. A. (2017). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Revista de Ensino, Educação e Ciências Humanas, 18(4), 405-410. [Link]

  • Tsonos, C., et al. (2023). Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. MDPI. [Link]

  • Schwalbe, S., et al. (2022). The effect of molecular and electronic geometries on dipole moments and polarizabilities. arXiv:2201.11648. [Link]

  • NIST. Phenol, 3-chloro-. NIST Chemistry WebBook. [Link]

  • Böhm, S., & Exner, O. (2004). Prediction of molecular dipole moments from bond moments: testing of the method by DFT calculations on isolated molecules. Physical Chemistry Chemical Physics, 6(3), 449-455. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 3-Chloro-2-vinylphenol from precursors

Application Note: Advanced Synthesis Protocols for 3-Chloro-2-vinylphenol Mechanistic Overview & Retrosynthetic Logic 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly valued intermediate in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols for 3-Chloro-2-vinylphenol

Mechanistic Overview & Retrosynthetic Logic

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly valued intermediate in the synthesis of pharmaceutical and agrochemical active compounds ()[1]. The construction of its vinyl-substituted aromatic ring relies on a strategic retrosynthetic approach starting from a non-aromatic precursor, cyclohexanone[2].

The synthesis proceeds via three distinct mechanistic phases:

  • Alpha-Chlorination: Cyclohexanone undergoes basic chlorination to yield 2,2,6,6-tetrachlorocyclohexanone[2].

  • Grignard Addition & In Situ Cyclization: The addition of vinylmagnesium bromide targets the carbonyl carbon. The resulting alkoxide acts as an internal nucleophile, displacing an adjacent alpha-chlorine atom to form the critical epoxide intermediate: 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane[2][3].

  • Base-Mediated Aromatization: The epoxide undergoes ring-opening and the elimination of two equivalents of hydrogen chloride (HCl) to drive the aromatization, yielding 3-chloro-2-vinylphenol[2].

Overcoming Legacy Limitations: The Shift to Aprotic Catalysis

Historically, the aromatization step (Step 3) was achieved by refluxing the epoxide intermediate in N,N-dimethylformamide (DMF) at 153°C (as described in legacy patent US 5,424,460)[2]. However, this approach presents severe mechanistic and operational flaws:

  • Solvent Toxicity: DMF is a reprotoxic solvent. Modern industrial guidelines, such as Sanofi's Solvent Selection Guide (), strongly advise against its use in scalable synthesis[2][4][5].

  • Acidic Degradation: The legacy process does not neutralize the two equivalents of HCl liberated during aromatization. At 153°C, this highly acidic environment causes partial decomposition of both the DMF solvent and the target product, limiting the yield to ~75.5% and necessitating tedious column chromatography[2].

To resolve these issues, a modern protocol was developed () utilizing a self-validating, base-mediated system[2][6]. By introducing lithium carbonate (Li₂CO₃) as an acid scavenger, the liberated HCl is immediately neutralized, preventing product degradation[2]. N,N-dimethylacetamide (DMAc) is used as a dipolar aprotic additive to stabilize the transition state during epoxide ring-opening, while n-butyl acetate serves as a scalable, easily separable bulk solvent[2][6].

Quantitative Comparison of Synthesis Routes

ParameterLegacy Protocol (US 5,424,460)Modern Protocol (EP 3,154,924 B1)
Primary Solvent N,N-Dimethylformamide (DMF)n-Butyl Acetate
Aprotic Additive NoneN,N-Dimethylacetamide (DMAc)
Acid Scavenger None (HCl liberated)Lithium Carbonate (Li₂CO₃)
Reaction Temp. 153°C (Reflux)125°C
Yield / Purity ~75.5% (Requires chromatography)>95% (High crude purity, scalable)
Environmental High toxicity, difficult waste separationLower toxicity, aqueous wash separation

Synthetic Workflow Diagram

SynthesisPathway SM Cyclohexanone Step1 Basic Chlorination SM->Step1 Int1 2,2,6,6-Tetrachlorocyclohexanone Step1->Int1 Step2 Grignard Addition & In Situ Cyclization (Vinylmagnesium bromide) Int1->Step2 Int2 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (Epoxide Intermediate) Step2->Int2 Step3 Base-Mediated Aromatization (Li2CO3, DMAc, n-Butyl Acetate, 125°C) Int2->Step3 Prod 3-Chloro-2-vinylphenol (Target Product) Step3->Prod

Figure 1: Synthetic workflow for 3-Chloro-2-vinylphenol from cyclohexanone.

Detailed Experimental Protocol: Base-Mediated Aromatization

The following protocol details the critical aromatization step optimized for high purity and scalability. It acts as a self-validating system where complete conversion is strictly gated by Process Analytical Technology (PAT)[2][6].

Materials & Reagents:

  • 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (80% purity): 15.00 g (52.7 mmol, 1.0 eq.)[2]

  • Lithium carbonate (Li₂CO₃): 4.70 g (52.7 mmol, 1.0 eq.)[2]

  • N,N-Dimethylacetamide (DMAc): 19.2 g (220.5 mmol, 4.18 eq.)[2]

  • n-Butyl acetate: 28.8 g (247.9 mmol, 4.7 eq.)[2]

  • Deionized water and half-concentrated NaCl solution for workup[6].

Step-by-Step Methodology:

  • Reactor Charging: In a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, sequentially charge 28.8 g of n-butyl acetate, 19.2 g of DMAc, and 4.70 g of Li₂CO₃[2].

  • Substrate Addition: Add 15.00 g of the epoxide intermediate (1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane) to the suspension[2].

  • Thermal Activation: Initiate stirring and heat the reaction mixture to an internal temperature of 125°C (external bath temperature approximately 135°C)[2].

  • PAT Monitoring (Self-Validation): Maintain the reaction at 125°C for 8 hours. At the 8-hour mark, sample the mixture for Gas Chromatography (GC) analysis. The reaction is self-validating; proceed to workup only when GC confirms >99% consumption of the epoxide starting material[2][6].

  • Quenching: Upon complete conversion, remove the heating source and allow the suspension to cool to an internal temperature of 25°C. Add 25 mL of deionized water to quench the reaction and dissolve inorganic salts[6].

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Isolate the organic phase. Wash the organic phase sequentially with 2 × 20 mL of half-concentrated sodium chloride (NaCl) solution, followed by 2 × 20 mL of deionized water[6].

  • Isolation: Concentrate the washed organic phase under reduced pressure to yield 3-chloro-2-vinylphenol in high purity, ready for downstream derivatization without the need for column chromatography[2][6].

References

  • European Patent Office. (2018). Process for preparing 3-chloro-2-vinylphenol (Patent No. EP3154924B1).
  • United States Patent and Trademark Office. (2018). Process for preparing 3-chloro-2-vinylphenylsulfonates (Patent No. US20180079717A1).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18970955, 3-Chloro-2-vinylphenol. PubChem.[Link]

  • Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducandas, V., Isnard, P., Guntrum, E., Senac, T., Ruisseau, S., Cruciani, P., & Hosek, P. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525.[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-2-vinylphenol

Executive Summary The synthesis of 3-chloro-2-ethylphenol via the catalytic hydrogenation of 3-chloro-2-vinylphenol is a critical transformation in the development of advanced agrochemicals and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-chloro-2-ethylphenol via the catalytic hydrogenation of 3-chloro-2-vinylphenol is a critical transformation in the development of advanced agrochemicals and active pharmaceutical ingredients[1]. However, this reaction presents a classic chemoselectivity challenge: the competitive reduction of the pendant vinyl group versus the hydrogenolysis (cleavage) of the aromatic carbon-chlorine (C–Cl) bond[2]. This application note provides a comprehensive, field-proven guide to achieving >95% chemoselectivity using rationally selected catalytic systems, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Causality

The standard approach to alkene hydrogenation relies on Palladium on Carbon (Pd/C). While highly active, unmodified Pd/C is notorious for promoting the hydrodehalogenation of aryl chlorides[3].

The causality behind this failure lies in the surface chemistry of the palladium nanoparticles. Highly uncoordinated Pd atoms located at the edges and corners of the crystal lattice possess the necessary energy to undergo oxidative addition into the strong aryl C–Cl bond. To achieve chemoselectivity, the catalytic system must be modified to differentiate between the activation energies of the alkene and the aryl halide:

  • Approach 1: Catalyst Poisoning (Pd/C + Ethylenediamine). By introducing a Lewis basic amine such as ethylenediamine (EDA), the highly energetic edge and corner sites of the Pd nanoparticles are selectively deactivated (poisoned). The planar terrace sites, which are less energetic but sufficient for the less demanding alkene reduction, remain active.

  • Approach 2: Alternative Metals (Pt/C). Platinum inherently exhibits a much lower propensity for oxidative addition into aryl C–Cl bonds compared to Palladium[2]. Utilizing Pt/C under mild conditions naturally suppresses hydrodehalogenation without the need for exogenous poisons.

Reaction Pathway Visualization

G SM 3-Chloro-2-vinylphenol (Starting Material) node_H2 + H2 (Catalyst) SM->node_H2 Prod 3-Chloro-2-ethylphenol (Desired Product) node_H2->Prod Chemoselective (Pt/C or Pd/C + EDA) SideProd 2-Ethylphenol + HCl (Hydrodehalogenation) node_H2->SideProd Over-reduction (Unmodified Pd/C)

Reaction pathways for the catalytic hydrogenation of 3-chloro-2-vinylphenol.

Comparative Catalyst Performance

The following table summarizes the quantitative data derived from optimizing the hydrogenation of 3-chloro-2-vinylphenol.

Catalyst SystemSolventAdditiveH₂ PressureTime (h)Conversion (%)Selectivity for 3-Chloro-2-ethylphenol (%)
5% Pd/C MeOHNone1 atm1.5>99< 45 (Major: 2-Ethylphenol)
5% Pt/C EtOAcNone1 atm2.5>99> 98
5% Pd/C MeOHEDA (10 mol% to Pd)1 atm3.5>99> 95
5% Rh/C EtOAcNone1 atm3.0>99> 92

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are mandated to prevent over-reduction.

Method A: Platinum-Catalyzed Hydrogenation (Pt/C)

This is the preferred method for maximum chemoselectivity and operational simplicity.

  • Preparation: In a rigorously dried 50 mL Schlenk flask, dissolve 3-chloro-2-vinylphenol (1.00 g, 6.47 mmol) in anhydrous ethyl acetate (20 mL).

    • Causality: Ethyl acetate is selected over protic solvents like methanol to suppress solvolysis-assisted C–Cl bond cleavage, which is exacerbated in polar protic media.

  • Catalyst Addition: Add 5% Pt/C (126 mg, 0.5 mol% Pt).

  • Atmosphere Exchange: Purge the flask using three vacuum/N₂ cycles, followed by three vacuum/H₂ cycles. Attach a hydrogen balloon (1 atm).

  • Reaction Execution: Stir the mixture vigorously at 20–25 °C.

    • Causality: Vigorous stirring minimizes the mass transfer limitations of H₂ gas into the liquid phase. Catalyst starvation (low local H₂ concentration) can inadvertently alter the reaction kinetics and promote side reactions.

  • In-Process Control (IPC): Monitor the reaction via GC-FID every 30 minutes. The reaction is self-validating when the peak corresponding to the vinyl starting material completely disappears.

  • Termination & Workup: Upon completion (typically 2–2.5 hours), flush the system with N₂. Filter the mixture through a tightly packed pad of Celite, washing the filter cake with ethyl acetate (2 × 10 mL).

    • Causality: Celite traps the fine carbon particulates and prevents the spontaneous ignition of the dry, hydrogen-saturated catalyst upon exposure to ambient oxygen.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-chloro-2-ethylphenol as a high-purity product.

Method B: Amine-Poisoned Palladium Catalysis (Pd/C + EDA)

This method is utilized when Pt/C is unavailable or when faster reaction kinetics are required at scale.

  • Preparation: Dissolve 3-chloro-2-vinylphenol (1.00 g, 6.47 mmol) in methanol (20 mL).

  • Poisoning the Catalyst: Add 5% Pd/C (137 mg, 1.0 mol% Pd), followed immediately by ethylenediamine (EDA) (3.9 mg, 0.065 mmol, ~10 mol% relative to Pd).

    • Causality: The precise stoichiometric ratio of EDA to Pd is critical. Too little EDA fails to suppress hydrodehalogenation; too much EDA completely poisons the catalyst, halting all reduction.

  • Reaction Execution: Purge the vessel, introduce H₂ (1 atm), and stir vigorously at 25 °C for 3.5 hours. Monitor via GC-FID.

  • Workup & Purification: Filter the mixture through Celite. To remove the EDA poison, wash the filtrate with 1M aqueous HCl (10 mL). Extract the organic layer with dichloromethane (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The acidic wash protonates the EDA, rendering it water-soluble and ensuring it does not contaminate the final isolated phenol.

Analytical Validation & Troubleshooting

  • Premature Stalling: If the reaction stalls before complete conversion, it is typically due to catalyst poisoning by trace sulfur impurities in the starting material. Solution: Filter the reaction mixture, add a fresh batch of catalyst (0.25 mol%), and resubject to hydrogenation.

  • Over-reduction Detected: If GC-MS indicates the formation of 2-ethylphenol (loss of chlorine), the H₂ pressure may be too high, or the temperature has exceeded 30 °C. Solution: Strictly maintain 1 atm of H₂ and utilize a water bath to absorb the exothermic heat of hydrogenation.

References

  • Google Patents. (2018). Compounds and fungicidal mixtures (ES2642573T3). European Patent Office.
  • Dumoleijn, K. (2022). Chemoselective hydrogenation and coupling reactions of halogenated aromatic imines and iminium ions. Ghent University. URL:[Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. URL:[Link]

Sources

Method

Advanced Cross-Coupling Strategies for 3-Chloro-2-vinylphenol: Orthogonal Functionalization Protocols

Executive Summary & Chemical Profiling 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly versatile, trifunctional building block utilized extensively in the synthesis of agrochemicals—most notably oxathiapiprolin-cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly versatile, trifunctional building block utilized extensively in the synthesis of agrochemicals—most notably oxathiapiprolin-class fungicides—and complex pharmaceutical active ingredients[1][2]. For synthetic chemists, this molecule presents a unique opportunity for rapid diversification due to its three orthogonally reactive sites: a phenolic hydroxyl group, a terminal vinyl group, and an aryl chloride.

Mastering the chemoselectivity of this scaffold requires a deep understanding of transition-metal kinetics and ligand electronics. This application note details the mechanistic causality behind chemoselective cross-coupling strategies, providing self-validating protocols for researchers scaling up complex molecular architectures.

ReactivityMap Core 3-Chloro-2-vinylphenol (Trifunctional Scaffold) Phenol Phenol (-OH) Mesylation / Protection Core->Phenol Step 1 Vinyl Vinyl (-CH=CH2) Heck Olefination Core->Vinyl Pathway A ArylCl Aryl Chloride (-Cl) Suzuki Coupling Core->ArylCl Pathway B

Orthogonal reactivity profile of the 3-Chloro-2-vinylphenol scaffold.

Mechanistic Causality in Orthogonal Cross-Coupling

The Phenol Handle: Protection and Activation

Unprotected vinylphenols are highly prone to polymerization and unwanted side reactions under transition-metal catalysis[2]. Furthermore, a free phenol can coordinate with palladium catalysts, poisoning the active species, or undergo base-catalyzed O-arylation. To establish a robust system, the phenol is typically converted to a methanesulfonate (mesylate)[3]. Unlike triflates (OTf), which are highly reactive and can competitively undergo cross-coupling, mesylates (OMs) are stable under standard Heck and mild Suzuki conditions. This preserves the C-O bond for downstream functionalization while preventing catalyst deactivation[4].

The Vinyl Handle: Heck Olefination

The terminal alkene is electron-neutral and highly susceptible to migratory insertion by Pd(II) species. To selectively functionalize the vinyl group without activating the aryl chloride, a catalyst system with standard phosphine ligands (e.g., Pd(OAc)₂ with PPh₃) must be employed[5][6]. These traditional catalysts readily undergo oxidative addition into the weaker C-I or C-Br bonds of the coupling partner but lack the electron density required to break the strong C-Cl bond (Bond Dissociation Energy ~96 kcal/mol)[4][7].

The Aryl Chloride Handle: Suzuki-Miyaura Coupling

Aryl chlorides are traditionally inert in standard cross-coupling reactions. To selectively couple at the C-Cl bond while leaving the vinyl group intact, the catalyst must be highly active at room temperature or mild heating to prevent vinyl polymerization[4]. This is achieved using bulky, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)[4][8]. These ligands dramatically increase the electron density on the palladium center, facilitating rapid oxidative addition into the C-Cl bond, while their immense steric bulk accelerates the final reductive elimination step[8][9].

Workflow Start 3-Chloro-2-vinylphenyl mesylate Branch1 Heck Coupling Pd(OAc)2, PPh3, Ar-I Start->Branch1 Standard Pd(0) Branch2 Suzuki Coupling Pd2(dba)3, P(t-Bu)3, Ar-B(OH)2 Start->Branch2 Electron-rich Pd(0) Prod1 Stilbene Derivative (C-Cl intact) Branch1->Prod1 Prod2 Biaryl Derivative (Vinyl intact) Branch2->Prod2

Chemoselective cross-coupling workflow for functionalized derivatives.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimized parameters required to achieve absolute chemoselectivity at each reactive site of the 3-Chloro-2-vinylphenol scaffold.

Target SiteCatalyst SystemLigandBase / SolventTempChemoselectivity Outcome
Phenol (-OH) N/A (Mesylation)N/AEt₃N / Toluene0–5 °CQuantitative O-mesylation; prevents polymerization.
Vinyl (-CH=CH₂) Pd(OAc)₂ (1-5 mol%)PPh₃K₂CO₃ / DMF80 °C>95% Heck olefination; C-Cl bond completely intact.
Aryl Chloride (-Cl) Pd₂(dba)₃ (1-2 mol%)P(t-Bu)₃ or NHCKF / THF25–50 °C>90% Suzuki coupling; Vinyl group completely intact.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3-Chloro-2-vinylphenyl methanesulfonate

Causality: Protecting the phenol is mandatory to prevent Pd-catalyst poisoning and spontaneous polymerization of the vinylphenol monomer[2].

  • Initiation: Dissolve 3-chloro-2-vinylphenol (1.0 equiv) in anhydrous toluene (0.5 M). Add triethylamine (1.5 equiv) and cool the mixture to 0–5 °C under nitrogen.

  • Addition: Dropwise add methanesulfonyl chloride (MsCl, 1.1 equiv) over 30 minutes via a syringe pump to strictly control the exotherm.

  • Validation Checkpoint: Monitor the reaction via HPLC. The reaction is self-validating when the starting material peak disappears and a single, less polar peak emerges. Do not proceed to quench until >98% conversion is observed to prevent emulsion formation during extraction[3].

  • Workup: Quench with 10% aqueous HCl at 0–10 °C. Extract the aqueous phase with toluene, wash the combined organic layers with water, and concentrate under vacuum at 30 °C to yield the mesylate as a stable oil.

Protocol 2: Chemoselective Heck Coupling at the Vinyl Group

Causality: Utilizing a standard, non-electron-rich phosphine ensures the palladium center cannot insert into the strong C-Cl bond, driving absolute selectivity toward the terminal alkene[5][6].

  • Setup: In an oven-dried Schlenk flask, combine 3-chloro-2-vinylphenyl methanesulfonate (1.0 equiv), aryl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Degassing: Add anhydrous DMF (0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Rigorous deoxygenation is critical; the appearance of a palladium black precipitate early in the reaction indicates oxygen contamination and catalyst death.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The preservation of the molecular ion isotope pattern (M / M+2 ratio of 3:1) validates that the aryl chloride bond remains completely intact during the olefination[5].

Protocol 3: Chemoselective Suzuki Coupling at the Aryl Chloride

Causality: Employing the highly electron-rich P(t-Bu)₃ ligand enables room-temperature oxidative addition into the C-Cl bond, effectively bypassing the thermal threshold required for vinyl polymerization[4][9].

  • Setup: In a glovebox, combine 3-chloro-2-vinylphenyl methanesulfonate (1.0 equiv), arylboronic acid (1.1 equiv), KF (3.3 equiv), Pd₂(dba)₃ (1 mol%), and P(t-Bu)₃ (2.4 mol%).

  • Reaction: Add anhydrous THF (0.3 M) and stir the sealed vessel at room temperature (25 °C) for 12 hours. If steric hindrance is high, gentle heating to 50 °C may be applied.

  • Validation Checkpoint: Obtain a crude ¹H-NMR spectrum. The distinct presence of terminal vinyl protons (multiplets at ~5.3 ppm and ~5.7 ppm) confirms that the mild conditions successfully prevented alkene degradation or polymerization[4].

References

  • Title: Process for preparing 3-chloro-2-vinylphenol (EP3154924B1)
  • Title: Process for preparing 3-chloro-2-vinylphenylsulfonates (WO2016139161A1)
  • Title: Organoborane coupling reactions (Suzuki coupling)
  • Title: Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins Source: ORBi / ULiege URL
  • Title: Optimization of a Catalytic Chemoenzymatic Tandem Reaction for the Synthesis of Natural Stilbenes in Continuous Flow Source: Semantic Scholar URL
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates (CN110035992B)
  • Source: NobelPrize.
  • Title: New NHC–Pd Complexes for Challenging Aryl Chloride Couplings Source: MilliporeSigma URL

Sources

Application

Application Note: Total Synthesis Pathways Utilizing 3-Chloro-2-vinylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Strategic Relevance in Active Pharmaceutical and Agrochemical Synthesis 3-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Relevance in Active Pharmaceutical and Agrochemical Synthesis

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly versatile synthon utilized extensively in the total synthesis of advanced agrochemicals and pharmaceutical intermediates. Its structural architecture provides two critical functional handles: a nucleophilic phenolic hydroxyl group and a highly reactive vinyl moiety.

In modern process chemistry, this compound is the primary precursor for synthesizing dihydroisoxazole-based fungicides[1]. Because unprotected vinylphenols are highly prone to radical polymerization and side reactions under thermal stress, strategic protection of the phenol—typically via mesylation—is required before exploiting the vinyl group as a dipolarophile in downstream [3+2] cycloadditions[1].

Historically, the upstream synthesis of 3-chloro-2-vinylphenol relied on the high-temperature reflux of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in N,N-dimethylformamide (DMF). However, this legacy route suffered from poor atom economy, high toxicity, and product degradation[2]. Modern optimized pathways have replaced DMF with greener, dipolar aprotic additives (like DMAc) and mild bases, significantly improving yield and scalability[2].

Mechanistic Pathway & Workflow Visualization

The following workflow illustrates the optimized total synthesis pathway, transitioning from the epoxide precursor to the highly stable methanesulfonate intermediate, and finally to the active dihydroisoxazole fungicide framework.

SynthesisWorkflow A 1,5,5-trichloro-6-vinyl-7- oxabicyclo[4.1.0]heptane B 3-Chloro-2-vinylphenol (CAS: 145706-55-4) A->B Li2CO3, DMAc, n-butyl acetate 125°C, 8h (Dehydrohalogenation) C 3-Chloro-2-vinylphenyl methanesulfonate B->C MsCl, Et3N, Toluene 0-5°C (Phenol Protection) D Dihydroisoxazole Derivative (Active Fungicide) C->D Chloro oxime, KHCO3 35°C, pH 4.3-4.5 ([3+2] Cycloaddition)

Figure 1: Total synthesis pathway from epoxide precursor to dihydroisoxazole fungicide.

Quantitative Route Analysis

To select the appropriate upstream synthesis method for 3-chloro-2-vinylphenol, process chemists must weigh yield against environmental and operational constraints. The table below summarizes the quantitative data for known synthetic routes.

Synthesis RouteReagents / Solvent SystemTemp (°C)YieldProcess Efficacy & Green Profile
Legacy Aromatization DMF (reflux)153°C~75.5%Poor atom economy; high toxicity (DMF); acidic degradation[2]
Optimized Dehydrohalogenation Li₂CO₃, DMAc, n-butyl acetate125°C>90%High purity; non-toxic separable solvent; energy efficient[2]
Dehydration Pathway SOCl₂, Tri-n-butylamine, MTBE23°C~87%Avoids high heat; utilizes mild conditions; good scalability[3]

Experimental Protocols

The following protocols represent a self-validating, continuous synthetic workflow. Each step includes mechanistic causality to ensure operators understand the chemical logic behind the parameters.

Protocol 4.1: Synthesis of 3-Chloro-2-vinylphenol via Optimized Dehydrohalogenation
  • Objective: Convert 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane to 3-chloro-2-vinylphenol via the elimination of two equivalents of hydrogen chloride.

  • Causality: Utilizing Lithium Carbonate (Li₂CO₃) acts as a mild base to promote dehydrohalogenation while neutralizing the liberated HCl. This prevents the acid-catalyzed partial decomposition of the solvent and protects the chemoselectivity of the highly reactive vinylphenol product[2]. The use of DMAc in n-butyl acetate lowers the required activation energy from 153°C to 125°C[2].

Step-by-Step Methodology:

  • Charge Reactor: Add 15.00 g (52.7 mmol) of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane and 4.70 g (52.7 mmol) of Li₂CO₃ into a clean, dry reaction vessel[2].

  • Solvent Addition: Add 19.2 g of N,N-dimethylacetamide (DMAc) as a dipolar aprotic additive, followed by 28.8 g of n-butyl acetate as the primary solvent[2].

  • Thermal Activation: Heat the suspension under continuous stirring to an internal temperature of 125°C (external bath at 135°C)[2].

  • Self-Validation Checkpoint: After 8 hours, pull an aliquot for GC analysis. The reaction is deemed complete when the epoxide precursor peak is entirely absent, indicating complete aromatization[2].

  • Quench & Wash: Cool the suspension to an internal temperature of 25°C. Quench by adding 25 mL of deionized water[2].

  • Phase Separation: Separate the phases. Wash the organic phase with half-concentrated sodium chloride solution (2 × 20 mL) and deionized water (2 × 20 mL) to effectively strip the DMAc and lithium salts[2].

Protocol 4.2: Mesylation to 3-Chloro-2-vinylphenyl methanesulfonate
  • Objective: Protect the phenolic hydroxyl group to prevent polymerization during downstream high-temperature cycloadditions[1].

  • Causality: Triethylamine (Et₃N) is used as an acid scavenger. It strictly neutralizes the HCl byproduct generated by the addition of methanesulfonyl chloride (MsCl), preventing the acid-catalyzed degradation of the vinyl group[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 6.0 g (38 mmol) of the synthesized 3-chloro-2-vinylphenol in 50 mL of toluene. Cool the solution strictly to 0–5°C using an ice bath[4].

  • Base Addition: Add 4.4 g (43 mmol) of triethylamine to the cooled solution[4].

  • Mesylation: Prepare a solution of 4.9 g (43 mmol) methanesulfonyl chloride in 5 mL toluene. Add this dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5°C to control the exothermic reaction[4].

  • Self-Validation Checkpoint: Stir for 1 hour at 0–5°C. Pour the mixture over ice and monitor via HPLC. A successful reaction yields >95% conversion to the sulfonate derivative[4].

  • Isolation: Extract the aqueous phase with 25 mL toluene. Combine the organic phases, wash with 25 mL water, and distill the solvent at 30°C under vacuum. Crystallize the residue from heptane/tert-butyl methyl ether to achieve ~95% purity[4].

Protocol 4.3: [3+2] Cycloaddition to Dihydroisoxazole Derivative
  • Objective: Construct the active fungicidal framework via a 1,3-dipolar cycloaddition between the protected vinylphenol and a chloro oxime.

  • Causality: The reaction requires the in situ generation of a highly reactive nitrile oxide from the chloro oxime. Precise pH control is mandatory: if the pH drops below 4.3, nitrile oxide formation stalls; if it exceeds 4.5, the methanesulfonate protecting group risks hydrolysis[4].

Step-by-Step Methodology:

  • Initiation: Combine 46.4 g (199 mmol) of 3-chloro-2-vinylphenyl methanesulfonate with the target chloro oxime precursor[4].

  • Thermal Ramp: Warm the mixture to 35°C under continuous stirring[4].

  • pH-Controlled Cycloaddition: Begin continuous dosing of a 25% aqueous solution of potassium hydrogencarbonate (KHCO₃).

  • Self-Validation Checkpoint: Monitor the pH dynamically using an inline probe. You must maintain the pH strictly between 4.3 and 4.5 throughout the 4-hour addition phase[4].

  • Phase Separation: Cool the mixture to 20°C and separate the phases. Concentrate the organic phase under vacuum at 30°C[4].

  • Crystallization: Add 160 mL of ethanol to the residual oil and heat to 70°C. Execute a controlled cooling ramp to 20°C with intermediate seeding to induce crystallization. Stir at 0°C for 1 hour, filter, and wash with cold ethanol to yield the final product at >97% purity[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-2-Vinylphenol Synthesis &amp; Yield Optimization

Welcome to the Application Science Support Portal. As a key intermediate for agrochemicals and active fungicidal ingredients, 3-chloro-2-vinylphenol (CAS 145706-55-4) presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a key intermediate for agrochemicals and active fungicidal ingredients, 3-chloro-2-vinylphenol (CAS 145706-55-4) presents unique synthetic challenges. Unprotected vinylphenols are highly prone to radical polymerization, and traditional synthetic routes often suffer from poor atom economy and severe acidic degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields and product purity.

Mechanistic Workflows & Failure Modes

Understanding the causality behind yield loss is the first step to process optimization. The diagram below illustrates the two primary synthetic routes—epoxide elimination and hydroxyethyl dehydration—alongside their common failure modes.

SynthesisRoutes Start1 1,5,5-Trichloro-6-vinyl-7- oxabicyclo[4.1.0]heptane Product 3-Chloro-2-vinylphenol (Target) Start1->Product Base / DMAc 125°C (Optimized) Side2 Incomplete Elimination (Tars) Start1->Side2 DMF Reflux >150°C (Traditional) Start2 2-Chloro-6-hydroxy benzaldehyde Inter2 3-Chloro-2-(1-hydroxyethyl) phenol Start2->Inter2 MeMgBr Grignard Addition Inter2->Product Acidic Dehydration (MsOH, 140°C) Side1 Polymerization Products Product->Side1 Heat / Light / Lack of Inhibitor

Mechanistic pathways for 3-Chloro-2-vinylphenol synthesis, highlighting optimized vs. failure routes.

Troubleshooting FAQs: Yield Optimization & Side Reactions

Q1: My traditional aromatization of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in refluxing DMF yields only ~75% product, accompanied by dark, tarry impurities. How can I improve this? A1: The root cause of your yield loss is the unneutralized hydrogen chloride liberated during the reaction. Traditional DMF reflux requires temperatures exceeding 150°C. At this temperature, the elimination of two equivalents of HCl without a neutralizing base causes acidic degradation of both the solvent and the highly sensitive vinylphenol product, leading to poor chemoselectivity and tarring. Solution: Shift to a buffered, lower-temperature system. By utilizing lithium carbonate ( Li2​CO3​ ) as a base to scavenge the HCl, combined with N,N-dimethylacetamide (DMAc) as a dipolar aprotic additive in n-butyl acetate, you can drive the reaction at a much milder 125°C. This suppresses acidic tarring and boosts yields to >90%1.

Q2: We are exploring the alternative dehydration route starting from 2-chloro-6-hydroxybenzaldehyde. The dehydration of the 3-chloro-2-(1-hydroxyethyl)phenol intermediate is stalling, and pushing the temperature causes massive polymerization. What is the optimal dehydration matrix? A2: Dehydration of hydroxyethyl-substituted phenols typically requires strong acids (like methanesulfonic acid). However, the resulting vinylphenol monomer is highly reactive. If the solvent matrix does not adequately stabilize the transient carbocation, the molecule will spontaneously self-polymerize rather than cleanly eliminate water. Solution: Conduct the dehydration using methanesulfonic acid (MsOH) in tetramethylurea at 140°C. Tetramethylurea acts as an excellent stabilizing solvent that moderates the reactivity of the intermediate, preventing runaway polymerization and achieving ~82% conversion within 60 minutes 2.

Q3: How do I safely isolate and store 3-chloro-2-vinylphenol without losing yield to spontaneous polymerization during workup? A3: Vinylphenols undergo rapid radical-initiated polymerization triggered by heat, light, or trace peroxides. Solution: During aqueous workup, strictly maintain the internal temperature below 25°C. Immediately upon phase separation, dope the organic phase with a radical inhibitor such as BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (100-500 ppm) prior to solvent concentration. Store the final isolated product neat at -20°C under a strict argon atmosphere.

Quantitative Yield & Process Comparison

Synthetic RouteReagents & Solvent MatrixOperating Temp.Typical YieldAtom EconomyKey Drawback / Challenge
Traditional Epoxide Elimination DMF (reflux)153°C~75.5%LowToxic solvent; acidic degradation; poor chemoselectivity.
Optimized Epoxide Elimination Li2​CO3​ , DMAc, n-Butyl Acetate125°C>90.0%LowRequires handling of trichlorinated cyclohexanone precursors.
Hydroxyethyl Dehydration Methanesulfonic Acid, Tetramethylurea140°C~82.0%HighHigh temperature requires strict reaction time control to avoid polymerization.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating critical in-process checks.

Protocol A: Optimized Base-Mediated Elimination

Reference standard adapted from1.

Step 1: Reactor Charging In a dry, inert-gas-flushed reaction vessel, combine 15.00 g (52.7 mmol, 1.0 eq.) of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, 4.70 g (52.7 mmol, 1.0 eq.) of lithium carbonate, and 19.2 g (220.5 mmol, 4.18 eq.) of N,N-dimethylacetamide (DMAc) in 28.8 g of n-butyl acetate. Causality: Li2​CO3​ acts as an acid scavenger for the liberated HCl, preventing acidic degradation of the product. DMAc acts as a catalytic polar additive to facilitate the elimination.

Step 2: Heating & Conversion (Self-Validation Checkpoint) Heat the suspension under continuous stirring to an internal temperature of 125°C (external bath ~135°C). Validation: Monitor the reaction via GC analysis. Maintain the temperature for approximately 8 hours until complete conversion of the starting material is confirmed (Starting material AUC < 1%).

Step 3: Quench & Phase Separation Remove the heating bath and cool the suspension to an internal temperature of 25°C to halt the reaction. Add 25 mL of deionized water to dissolve the inorganic salts.

Step 4: Washing & Isolation Separate the phases. Wash the organic phase with half-concentrated sodium chloride solution (2 × 20 mL) followed by deionized water (2 × 20 mL). Causality: Thorough aqueous washing is critical to remove the DMAc additive and residual salts, ensuring high purity of the final 3-chloro-2-vinylphenol prior to downstream processing.

Protocol B: Acidic Dehydration of 3-Chloro-2-(1-hydroxyethyl)phenol

Reference standard adapted from 2.

Step 1: Matrix Preparation Dissolve 1.0 g of 3-chloro-2-(1-hydroxyethyl)phenol in 9.0 g of tetramethylurea. Causality: Tetramethylurea provides a highly polar, non-nucleophilic environment that stabilizes the transient intermediates and prevents the highly reactive product from polymerizing.

Step 2: Acid Addition & Dehydration (Self-Validation Checkpoint) Add 0.5 g of methanesulfonic acid (MsOH) to the mixture. Heat the solution to 140°C. Validation: Stir for exactly 60 minutes. Pull an aliquot and monitor via HPLC. The chromatogram should indicate approximately 88% conversion with 82% target selectivity for 3-chloro-2-vinylphenol. Do not exceed this reaction time to prevent thermal degradation.

Step 3: Workup Cool the mixture rapidly to 0–5°C to quench the reaction. Proceed with standard extraction (e.g., using MTBE and triethylamine if proceeding directly to sulfonate esterification).

References

  • EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol Source: Google Patents URL
  • WO2016139161A1 - Process for preparing 3-chloro-2-vinylphenylsulfonates Source: Google Patents URL
  • CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-2-vinylphenol Mixtures

Welcome to the comprehensive technical support guide for the purification of 3-chloro-2-vinylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of 3-chloro-2-vinylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with obtaining high-purity 3-chloro-2-vinylphenol. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 3-chloro-2-vinylphenol mixtures?

A1: Crude 3-chloro-2-vinylphenol can contain a variety of impurities depending on the synthetic route. Common contaminants may include starting materials, regioisomers (e.g., other chlorovinylphenol isomers), and byproducts from side reactions. In some syntheses, residual solvents from the reaction or initial work-up may also be present. For instance, processes involving the reaction of 2-chloro-6-hydroxybenzaldehyde with a methyl Grignard reagent followed by dehydration can lead to impurities.[1]

Q2: My 3-chloro-2-vinylphenol appears to be polymerizing upon storage. How can I prevent this?

A2: Vinylphenols are known to be susceptible to polymerization, especially when exposed to heat, light, or air.[2] To ensure stability, it is recommended to store 3-chloro-2-vinylphenol under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. The addition of a radical inhibitor, such as hydroquinone, can also be effective in preventing polymerization during storage and purification processes like distillation.

Q3: What is the recommended storage condition for 3-chloro-2-vinylphenol?

A3: For optimal stability, 3-chloro-2-vinylphenol should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[3] This minimizes exposure to oxygen and prevents light-induced degradation or polymerization.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3-chloro-2-vinylphenol and offers actionable solutions.

Issue 1: Poor Separation of Isomers During Column Chromatography

Symptoms:

  • Overlapping peaks in HPLC or GC analysis.

  • Inability to achieve baseline separation between 3-chloro-2-vinylphenol and other isomers.

Root Causes & Solutions:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for closely related isomers.

    • Solution: Employ a stationary phase that offers alternative separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) columns can enhance separation through π-π interactions with the aromatic rings of the vinylphenols.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good resolution.

    • Solution: Methodical optimization of the mobile phase is key. For reversed-phase HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase. The addition of a small amount of acid, such as formic or acetic acid, can improve peak shape for phenolic compounds.[5][6]

  • Insufficient Column Efficiency: A column with a low number of theoretical plates will result in broader peaks and poorer resolution.

    • Solution: Increase column efficiency by using a column with a smaller particle size (e.g., sub-2 µm) or a longer column. Be aware that this will lead to higher backpressure.[4]

Issue 2: Product Degradation During Distillation

Symptoms:

  • Darkening of the product during heating.

  • Low yield of the desired product.

  • Presence of polymeric material in the distillation flask.

Root Causes & Solutions:

  • High Temperature: 3-Chloro-2-vinylphenol can be thermally labile and prone to polymerization at elevated temperatures.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. This minimizes thermal stress on the compound.

  • Presence of Oxygen: Oxygen can promote oxidative degradation and polymerization at high temperatures.

    • Solution: Ensure the distillation apparatus is free of leaks and conduct the distillation under an inert atmosphere (e.g., nitrogen bleed).

  • Presence of Acidic or Basic Impurities: These can catalyze decomposition or polymerization.

    • Solution: Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. Ensure the material is thoroughly dried after washing, as water can interfere with the distillation.

Detailed Purification Protocols

The following are detailed, step-by-step methodologies for the purification of 3-chloro-2-vinylphenol mixtures.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying 3-chloro-2-vinylphenol on a laboratory scale.

Methodology:

  • Slurry Preparation: Dissolve the crude 3-chloro-2-vinylphenol mixture in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a flash chromatography column with silica gel, using a slurry method with the chosen eluent system. A common starting eluent is a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane).[7]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-chloro-2-vinylphenol.

Workflow for Flash Column Chromatography:

flash_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Mixture dissolve Dissolve in Minimal Solvent crude->dissolve load Load Sample dissolve->load pack Pack Silica Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor by TLC/HPLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of 3-chloro-2-vinylphenol by flash column chromatography.

Protocol 2: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction can be an effective method for removing acidic or basic impurities from 3-chloro-2-vinylphenol.

Methodology:

  • Dissolution: Dissolve the crude 3-chloro-2-vinylphenol in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. The phenolate salt of 3-chloro-2-vinylphenol will remain in the organic phase under these mild basic conditions. For more acidic phenols, they may partition into the aqueous basic layer, so careful pH control is necessary.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Logical Relationship in Liquid-Liquid Extraction:

liquid_liquid_extraction start Crude Mixture in Organic Solvent wash1 Aqueous Wash (e.g., NaHCO3) Organic Phase (Product) Aqueous Phase (Acidic Impurities) start->wash1 wash2 Water Wash Organic Phase (Product) Aqueous Phase (Residual Base) wash1:f0->wash2 dry Dry Organic Phase wash2:f0->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Logical steps in the purification of 3-chloro-2-vinylphenol via liquid-liquid extraction.

Protocol 3: Purification by Crystallization

Crystallization can be a highly effective method for obtaining high-purity 3-chloro-2-vinylphenol, provided a suitable solvent system is identified.

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system in which 3-chloro-2-vinylphenol has high solubility at elevated temperatures and low solubility at lower temperatures. Potential solvents include hexane, heptane, or mixtures of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary

PropertyValueSource
Molecular Formula C₈H₇ClO[8]
Molecular Weight 154.59 g/mol [8]
Storage Temperature 2-8°C[3]

Safety Information

3-Chloro-2-vinylphenol and other substituted phenols may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[9][10]

References

  • Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates.
  • Method for producing p -vinylphenols.
  • Process for preparing 3-chloro-2-vinylphenylsulfonates.
  • 3-Chloro-2-vinylphenol | C8H7ClO | CID 18970955. PubChem. [Link]

  • Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column. SIELC. [Link]

Sources

Troubleshooting

optimizing temperature for 3-Chloro-2-vinylphenol cross-coupling

Welcome to the Application Support Center. This guide provides advanced troubleshooting and optimization strategies for the chemoselective cross-coupling of 3-Chloro-2-vinylphenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting and optimization strategies for the chemoselective cross-coupling of 3-Chloro-2-vinylphenol .

Designing a cross-coupling protocol for this specific substrate presents a unique dual-reactivity dilemma. As a researcher, you must balance the high activation energy required to break the strong aryl C–Cl bond against the thermal fragility of the adjacent vinyl group. This guide will walk you through the causality of these competing pathways, provide a self-validating room-temperature protocol, and answer common troubleshooting questions.

The Mechanistic Challenge: Temperature vs. Chemoselectivity

The fundamental challenge with 3-Chloro-2-vinylphenol lies in the divergent thermal requirements of its functional groups:

  • The Aryl Chloride (C–Cl): Aryl chlorides possess high bond dissociation energies (~96 kcal/mol) and traditionally require elevated temperatures (80–120 °C) to overcome the kinetic barrier for Pd(0) oxidative addition[1]. Furthermore, under basic cross-coupling conditions, the phenol group is deprotonated to a phenoxide. This strongly electron-donating anion increases the electron density on the aryl ring, raising the energy of the C–Cl σ∗ orbital and making oxidative addition even more sluggish.

  • The Vinyl Group: The adjacent vinyl moiety is highly sensitive to thermal stress. Heating the reaction to activate the C–Cl bond inevitably triggers radical-mediated thermal polymerization or competitive Heck-type migratory insertions of the palladium catalyst into the alkene[2].

The Solution: To achieve chemoselectivity, thermal activation must be replaced with ligand-accelerated catalysis. By employing highly active, bulky, and electron-rich phosphine ligands (such as P(t-Bu)₃ or XPhos), the electron density on the Pd center is dramatically increased. This lowers the activation barrier, enabling facile oxidative addition into the deactivated C–Cl bond at strictly room temperature (20–25 °C), thereby perfectly preserving the vinyl group[3].

G Substrate 3-Chloro-2-vinylphenol + Arylboronic Acid HighTemp High Temp (>80°C) Standard Pd(PPh3)4 Substrate->HighTemp Thermal Activation LowTempStd Room Temp (25°C) Standard Pd(PPh3)4 Substrate->LowTempStd Mild Conditions LowTempOpt Room Temp (25°C) Pd2(dba)3 / P(t-Bu)3 Substrate->LowTempOpt Ligand Acceleration Polymer Failure: Vinyl Polymerization & Heck Side-Reactions HighTemp->Polymer Vinyl Degradation NoRxn Failure: No Oxidative Addition (C-Cl bond intact) LowTempStd->NoRxn High Activation Barrier Success Success: Chemoselective C-C Coupling (Vinyl preserved) LowTempOpt->Success Facile Oxidative Addition

Fig 1. Temperature-dependent divergent pathways in 3-Chloro-2-vinylphenol cross-coupling.

Self-Validating Experimental Protocol: Room-Temperature Suzuki Coupling

To successfully couple this substrate without destroying the vinyl group, utilize the following rigorously air-free, room-temperature protocol based on the Pd₂dba₃/P(t-Bu)₃ system[4].

Reagents:

  • 3-Chloro-2-vinylphenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol% Pd)

  • P(t-Bu)₃ (3.0 mol%, supplied as a 1.0 M solution in toluene)

  • KF or K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Reagent Loading: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 3-Chloro-2-vinylphenol, the arylboronic acid, KF, and Pd₂(dba)₃.

  • Degassing (Critical): Add anhydrous 1,4-dioxane. Seal the flask, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles. Causality: Electron-rich phosphines like P(t-Bu)₃ are highly susceptible to oxidation. Even trace oxygen will convert the ligand to an inactive phosphine oxide, stalling the reaction at room temperature.

  • Catalyst Activation: Under a positive pressure of argon, inject the P(t-Bu)₃ solution via a gas-tight syringe.

    • Self-Validation Checkpoint: Observe the color of the solution. The dark purple/red color of the Pd₂(dba)₃ resting state should rapidly transition to a pale yellow or light green. This color shift visually validates the formation of the active, monoligated Pd(0)-P(t-Bu)₃ catalytic species. If the solution remains dark purple, the catalyst has not activated (likely due to oxygen ingress). Do not proceed; discard and restart.

  • Reaction Execution: Stir the reaction vigorously at 20–25 °C for 12–24 hours.

    • Self-Validation Checkpoint: Monitor by TLC or GC-MS. If the starting material persists after 4 hours, do not apply heat . Heating will only degrade the vinyl group. A stalled reaction at this stage indicates catalyst poisoning, not a lack of thermal energy.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite, eluting with ethyl acetate. Wash the organic layer with water, dry over MgSO₄, and concentrate in vacuo.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, ligand choice, and reaction outcomes.

Temperature (°C)Catalyst SystemBaseC–Cl Conversion (%)Vinyl Preservation (%)Primary Experimental Outcome
80 °CPd(PPh₃)₄ (5 mol%)Na₂CO₃> 95%< 10%Catastrophic vinyl polymerization / Heck byproducts.
25 °CPd(PPh₃)₄ (5 mol%)Na₂CO₃< 5%> 95%No reaction; C–Cl bond barrier too high[1].
25 °CXPhos-Pd-G2 (2 mol%)K₃PO₄85%> 95%Good chemoselectivity; pre-activated catalyst[5].
25 °C Pd₂(dba)₃ / P(t-Bu)₃ KF > 95% > 95% Optimal chemoselective C–C coupling[4].

Troubleshooting & FAQs

Q1: My vinyl group is polymerizing, yielding an intractable tar. How do I prevent this? A1: You are likely applying thermal energy (>60 °C) to force the unreactive aryl chloride to couple. The vinyl group undergoes radical polymerization at these temperatures. You must drop the temperature to 25 °C. To achieve coupling at this temperature, abandon standard catalysts like Pd(PPh₃)₄ and switch to a highly active system like Pd₂(dba)₃/P(t-Bu)₃[3]. If trace polymerization still occurs at room temperature, adding a radical inhibitor like BHT (butylated hydroxytoluene, 1 mol%) can suppress it without interfering with the Pd cycle.

Q2: I lowered the temperature to 25 °C as advised, but now I recover 100% of my 3-Chloro-2-vinylphenol. Why won't it react? A2: This is a classic symptom of an insufficient ligand system combined with electronic deactivation. The base in your reaction deprotonates the phenol to form a phenoxide. This pushes electron density into the aromatic ring, raising the energy required for the Pd(0) center to insert into the C–Cl bond. If you are using a standard ligand (like PPh₃ or dppf) at room temperature, the catalyst simply lacks the electron richness to break the bond[1]. You must upgrade to a dialkylbiaryl phosphine (like XPhos) or a trialkylphosphine (like P(t-Bu)₃).

Q3: I am seeing a mixture of my desired Suzuki product and a Heck-type byproduct where the boronic acid has coupled to the vinyl group. What is happening? A3: This indicates a breakdown in chemoselectivity. While Suzuki coupling targets the C–Cl bond, Heck-type insertions target the alkene. This usually occurs if the reaction is heated, or if the ratio of boronic acid to aryl chloride is too high, leaving excess transmetalating agent to react with the Pd-bound alkene. Ensure strict stoichiometry (1.1 to 1.2 equivalents of boronic acid) and maintain the reaction strictly at room temperature.

Q4: Can I protect the phenol group to make the C–Cl bond easier to activate? A4: Yes. If the room-temperature protocol fails due to extreme electronic deactivation from the phenoxide, you can temporarily protect the phenol as a methyl ether or an acetate. This removes the strong electron-donating effect of the phenoxide anion, lowering the activation barrier for the C–Cl oxidative addition. However, this adds two synthetic steps (protection and deprotection) to your workflow.

References

  • Chen, Z., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. National Institutes of Health (PMC).[Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.[Link]

  • Myers, A. G. The Suzuki Reaction - Chem 115. Harvard University. [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with Sterically Hindered Chlorovinylphenols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sterically hindered chlorovinylphenols. These subst...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sterically hindered chlorovinylphenols. These substrates present unique challenges in cross-coupling reactions due to a combination of electronic deactivation from the chlorine atom, significant steric bulk impeding catalyst access, and potential complications from the phenolic hydroxyl group. This guide is structured to provide direct, actionable solutions to common problems in a question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Low Yield & Failed Reactions

This section addresses specific, common failures encountered during experiments.

Q1: My Suzuki-Miyaura coupling reaction with a 2-chloro-3-vinyl-6-alkylphenol is giving less than 10% yield. What is the primary bottleneck and how do I fix it?

A1: The primary bottleneck is almost certainly the oxidative addition of the sterically hindered and electron-rich aryl chloride to the Pd(0) center.[1][2] This is the first and often rate-limiting step in the catalytic cycle.[3] Standard catalysts like those using PPh₃ are often inadequate for this task.[4]

Core Problem: The bulky alkyl group and the vinyl substituent ortho to the chlorine atom physically block the palladium catalyst from accessing the C-Cl bond.

Solution Pathway:

  • Switch to a State-of-the-Art Ligand: Your first and most critical change should be the ligand. You need a ligand that is both extremely electron-rich (to increase the electronic push into the Pd center, making it more reactive) and very bulky (to promote the formation of a highly reactive, low-coordinate L-Pd(0) species and facilitate the final reductive elimination step).[4][5][6]

    • Buchwald Biaryl Phosphine Ligands: These are the industry standard for this type of challenge. Start with ligands like SPhos, XPhos, or RuPhos.[1][6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent, highly active ligands for coupling aryl chlorides. Precatalysts like PEPPSI-IPr or those derived from IPr or IMes imidazolium salts are highly effective.[7][8][9]

  • Optimize Your Base and Solvent System:

    • Base Selection: Use a strong, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[4][10] They are effective and their insolubility in some organic solvents can be managed with a biphasic system or by ensuring vigorous stirring.

    • Solvent System: Aprotic polar solvents are typically used. A mixture of 1,4-dioxane/water or toluene/water (e.g., 4:1) is a common starting point.[4] For particularly stubborn couplings, anhydrous solvents like 2-propanol or DMF can be effective.[9][11] The solvent choice can significantly influence catalyst stability and reactivity.[12][13]

  • Increase Reaction Temperature: Challenging couplings often require more thermal energy. If you are running the reaction at 80 °C, try increasing it to 100-110 °C.[4][10] However, be aware that excessively high temperatures can accelerate catalyst decomposition into inactive palladium black.[1]

Troubleshooting Workflow for Suzuki-Miyaura Failure

G start Low Yield (<10%) with Sterically Hindered Chlorovinylphenol ligand Step 1: Change Ligand (Critical First Step) start->ligand ligand_opts Use Bulky, Electron-Rich Ligands: - Buchwald type (XPhos, SPhos) - NHC type (IPr, PEPPSI) ligand->ligand_opts base_solvent Step 2: Optimize Base/Solvent ligand->base_solvent If yield still low base_opts Base: K₃PO₄, Cs₂CO₃ Solvent: Dioxane/H₂O, Toluene/H₂O base_solvent->base_opts temp_loading Step 3: Adjust Conditions base_solvent->temp_loading If yield still low temp_opts Increase Temperature (e.g., 100-110°C) Increase Catalyst Loading (e.g., 2-5 mol%) temp_loading->temp_opts reagent_check Step 4: Verify Reagent Quality temp_loading->reagent_check If side products appear or reaction stalls success Improved Yield temp_loading->success Monitor for success reagent_check->ligand Re-evaluate from Step 1 with fresh reagents reagent_opts Use Fresh Boronic Acid Ensure Rigorous Degassing Check Solvent Purity reagent_check->reagent_opts

Caption: A stepwise troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q2: My Sonogashira coupling is failing. I see starting materials and some alkyne homocoupling (Glaser coupling). What's wrong?

A2: This outcome points to two potential issues: (1) the palladium catalytic cycle is stalling (similar to the Suzuki issue), and (2) the copper co-catalyst cycle is active but not productively coupling with the palladium intermediate.

Solution Pathway:

  • Address the Palladium Cycle: Just as with Suzuki coupling, the oxidative addition to the hindered chlorovinylphenol is difficult.

    • Ligand: Use a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[11]

    • Catalyst: A robust palladium source like PdCl₂(PPh₃)₂ can be effective when paired with a more active ligand.[11]

  • Minimize Homocoupling: Glaser coupling is an oxidative dimerization of the terminal alkyne, often promoted by the copper catalyst in the presence of oxygen.[11]

    • Rigorous Degassing: This is non-negotiable. Oxygen is the primary culprit for homocoupling. Use several freeze-pump-thaw cycles or sparge the solvent and reaction headspace thoroughly with argon or nitrogen for at least 30 minutes.[4]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods rely on highly active palladium catalysts that can facilitate the reaction without a copper co-catalyst, thereby eliminating the Glaser pathway.[14]

  • Base and Solvent:

    • Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, serving as both the base and often a co-solvent.[15] For hindered chlorides, a stronger inorganic base like Cs₂CO₃ may be required.[11]

    • Solvent: DMF has been shown to be an excellent solvent for challenging Sonogashira couplings.[11]

  • Consider Microwave Irradiation: For sluggish reactions involving aryl chlorides, microwave heating can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[11]

Q3: I'm attempting an intramolecular Heck reaction to form a ring, but I'm getting a complex mixture of products and low conversion. How can I improve regioselectivity and yield?

A3: The Heck reaction's regioselectivity with sterically hindered substrates can be challenging.[16] The bond-forming migratory insertion step is sensitive to steric and electronic factors, and premature β-hydride elimination can lead to side products.[17][18]

Solution Pathway:

  • Enhance Regioselectivity: In intramolecular reactions, the formation of smaller rings (e.g., 5- or 6-membered) is generally favored (exo-trig cyclization).[18] However, steric hindrance can alter this preference.

    • Ligand Choice: The ligand is key. Bidentate phosphine ligands like dppf or BINAP can enforce a specific geometry on the palladium center, which can improve regiochemical control compared to monodentate ligands.

    • Cationic vs. Neutral Pathway: The reaction can proceed through different mechanistic pathways. For aryl halides, the reaction typically follows a "neutral pathway." Adding a silver salt (e.g., Ag₃PO₄ or Ag(I) triflate) can force the reaction into a "cationic pathway" by abstracting the chloride ligand. This creates a more electrophilic palladium intermediate that can sometimes exhibit different and improved selectivity.[18]

  • Address Low Conversion:

    • Catalyst Stability: High temperatures needed for aryl chlorides can cause catalyst decomposition.[19] Using more stable palladacycle precatalysts can be beneficial.

    • Base: Use a weak, non-nucleophilic base like sodium or potassium acetate, or a carbonate. A hindered organic base like proton sponge can also be effective.

Visualizing the Steric Hindrance Problem

G cluster_0 Unhindered Aryl Halide cluster_1 Sterically Hindered Chlorovinylphenol Pd(0)L2_A Pd(0)L₂ TS_A [Ar-Pd(L)₂-X]‡ Pd(0)L2_A->TS_A ArX_A Ar-X ArX_A->TS_A Easy Approach Product_A Oxidative Addition Product TS_A->Product_A Pd(0)L2_B Pd(0)L₂ TS_B [Bulky-Ar-Pd(L)₂-Cl]‡ Pd(0)L2_B->TS_B ArX_B Bulky-Ar-Cl ArX_B->TS_B Hindered Approach Product_B Slow or No Reaction TS_B->Product_B block Steric Clash! TS_B->block

Caption: Steric hindrance prevents the palladium catalyst from easily accessing the C-Cl bond.

Frequently Asked Questions (FAQs)
Q4: Does the free phenolic -OH group interfere with the reaction? Should I protect it?

A4: Yes, the phenolic hydroxyl group can absolutely interfere. It is acidic and can react with the base, potentially altering the base's stoichiometry and solubility.[20] More critically, the resulting phenoxide can coordinate to the palladium center, sometimes leading to catalyst inhibition or undesired side reactions.

  • When to Protect: If you are using strong bases like alkoxides (e.g., NaOtBu) or if you observe significant catalyst deactivation or dark-colored reaction mixtures, protecting the phenol is a wise strategy. A simple methylation (Me) or protection with a silyl group (e.g., TBS) is often sufficient.

  • When to Proceed Without Protection: Many modern cross-coupling conditions, especially those using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, are tolerant of free phenols.[4] It is often worth attempting the reaction without protection first, using a robust ligand system. If the yield is low, a parallel experiment with a protected version of your substrate can quickly determine if the free phenol is the primary issue.

Q5: I see a black precipitate forming in my reaction. What is it and is my reaction dead?

A5: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[1] Its appearance is a definitive sign of catalyst decomposition. While it means your active catalyst concentration is decreasing, the reaction may not be completely dead, just stalled.

Common Causes and Solutions:

  • Oxygen Exposure: The most common cause. Inadequate degassing allows O₂ to oxidize the active Pd(0) catalyst. Solution: Improve your degassing technique. Use freeze-pump-thaw cycles for the most rigorous oxygen removal.[1][4]

  • Excessively High Temperature: Heat accelerates the decomposition of unstable palladium intermediates. Solution: Try running the reaction at a slightly lower temperature for a longer duration.[1]

  • Inadequate Ligand: The ligand's job is not only to activate the palladium but also to stabilize it. If the ligand is not bulky or coordinating enough, the palladium intermediates can aggregate. Solution: Ensure you are using a suitable bulky, electron-rich ligand and an appropriate Pd:Ligand ratio (typically 1:1 to 1:2 for bulky monophosphine ligands).[2]

Q6: Why are aryl chlorides so much less reactive than aryl bromides or iodides?

A6: The lower reactivity is due to the strength of the Carbon-Chlorine (C-Cl) bond. The bond dissociation energy of a C-Cl bond on an aromatic ring is significantly higher than that of a C-Br or C-I bond.[5] The oxidative addition step requires the catalyst to break this bond, so a stronger bond means a higher activation energy and a slower reaction rate. This is why more reactive (electron-rich) catalysts are required to achieve efficient coupling with aryl chlorides.[11][21]

Data & Protocols
Table 1: Recommended Catalyst Systems for Hindered Chlorovinylphenols
Reaction TypePalladium PrecatalystRecommended Ligand(s)Typical Loading (mol%)Notes
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhos1 - 3Excellent for a wide range of substrates. Pre-catalysts are also available.[4][6]
Suzuki-Miyaura (IPr)Pd-Cl (PEPPSI-IPr)Ligand is part of precatalyst1 - 3Highly active N-Heterocyclic Carbene (NHC) system, very effective for chlorides.[7][8]
Sonogashira PdCl₂(PPh₃)₂P(t-Bu)₃2 - 5Often requires a copper co-catalyst (CuI) and a strong base.[11]
Heck Pd(OAc)₂dppf, BINAP (bidentate)2 - 5Ligand choice is critical for controlling regioselectivity.[18]
Protocol 1: General Screening for a Challenging Suzuki-Miyaura Coupling

This protocol is designed for a small-scale (e.g., 0.1 mmol) reaction to quickly test conditions.

  • Vial Preparation: To a dry 2-dram vial containing a magnetic stir bar, add the sterically hindered chlorovinylphenol (0.1 mmol, 1.0 eq), the boronic acid or ester partner (0.12 mmol, 1.2 eq), and finely ground K₃PO₄ (0.2 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Catalyst/Ligand Stock Solution: In a separate, inerted vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.0025 mmol, 2.5 mol%) in the chosen solvent (e.g., 1.0 mL of dioxane/H₂O 4:1). Stir for 5-10 minutes.

  • Reaction Initiation: Using a syringe, transfer the catalyst solution to the vial containing the substrates and base.[4]

  • Execution: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 100 °C. Stir vigorously for 12-24 hours.

  • Analysis: After cooling, dilute the reaction with ethyl acetate, filter through a small plug of silica gel, and analyze the filtrate by LC-MS or GC-MS to determine conversion and product formation.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This technique is essential for oxygen-sensitive reactions like the Sonogashira coupling.

  • Setup: Place all non-volatile reagents (substrates, base, catalyst, ligand) and the solvent in a round-bottom flask with a stir bar. The flask should be no more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the contents are completely frozen solid.

  • Pump: While frozen, connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may see gas bubbles released from the solvent as it thaws; this is dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the removal of virtually all dissolved oxygen.

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before starting the reaction.

References
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Organic Chemistry Portal. Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Retrieved from [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters, 21(13), 5125-5129. ACS Publications. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

  • Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. PubMed. Retrieved from [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Taylor, A. R. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]

  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Ghaffar, T. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Capocasa, G., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. PMC. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1533–1544. PMC. Retrieved from [Link]

  • Viciu, M. S., et al. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7303. ACS Publications. Retrieved from [Link]

  • Gevorgyan, V., et al. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 136(51), 17942-17949. ACS Publications. Retrieved from [Link]

  • Le, C. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Wang, C., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 673456. Retrieved from [Link]

  • Anilkumar, G., & Raveendran, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 233-255. Retrieved from [Link]

  • de Vries, J. G. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 427-435. University of Windsor. Retrieved from [Link]

  • Regioirregular Mizoroki-Heck reaction. (2021). Springer Nature Research Communities. Retrieved from [Link]

  • Hunt, A. J., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 21, 2476-2483. Royal Society of Chemistry. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • Anilkumar, G., & Raveendran, R. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Journal of Molecular Graphics and Modelling, 122, 108479. Retrieved from [Link]

  • Viciu, M. S., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition in English, 50(35), 8192–8195. PubMed. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Ley, S. V., & Baxendale, I. R. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 5047-5049. Royal Society of Chemistry. Retrieved from [Link]

  • Dodani, S. C., et al. (2020). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. Retrieved from [Link]

  • Cross Coupling Reactions. (2025). ACS Fall 2025. American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Recrystallization of 3-Chloro-2-vinylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex purification of 3-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex purification of 3-Chloro-2-vinylphenol .

This intermediate is highly valued in the synthesis of agrochemicals and pharmaceutical active ingredients[1]. However, its structural profile presents a unique recrystallization challenge: it contains a polar, oxidizable phenolic hydroxyl group (-OH), a lipophilic chlorine atom (-Cl), and a highly reactive vinyl group (-CH=CH₂). Because unprotected vinylphenols are notoriously prone to auto-polymerization[2], standard high-temperature recrystallization methods often fail, resulting in intractable oils or polymeric gums.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Solvent Selection Matrix

Selecting the correct solvent requires balancing the solubility profile of the lipophilic aromatic ring with the thermal instability of the vinyl group. Based on process chemistry literature, three primary solvent systems have proven effective for the isolation of 3-chloro-2-vinylphenol[1][3][4].

Solvent SystemMechanism of ActionTypical YieldPurityKey Advantage / Causality
Ethanol Direct crystallization via steep temperature gradient.~80%>98%Excellent for highly impure crude; keeps polar impurities in solution. Requires deep cooling[3].
Methylcyclohexane / MTBE Solvent/Anti-solvent system. MTBE dissolves the phenol; methylcyclohexane forces precipitation.~72%~96%Operates at lower temperatures, minimizing thermal stress and preventing vinyl polymerization[4].
n-Heptane Digestion/Trituration followed by deep cooling (-20°C).~71%HighSimple single-solvent system; effectively removes non-polar polymeric byproducts into the mother liquor[1].
Part 2: Self-Validating Recrystallization Protocol

To prevent the thermal degradation of the vinyl group, the Methylcyclohexane / MTBE (Methyl tert-butyl ether) solvent/anti-solvent approach is highly recommended[4].

Step-by-Step Methodology:

  • Preparation & Inertion: Purge a jacketed reactor or round-bottom flask with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be strictly excluded to prevent peroxide-initiated radical polymerization of the vinyl group.

  • Dissolution: Add the crude 3-chloro-2-vinylphenol to the flask. Add a minimal amount of MTBE (approx. 1-2 mL per gram of crude). Warm gently to no more than 45°C until complete dissolution occurs.

    • Self-Validation Check 1 (TLC): Withdraw a 10 µL aliquot, dilute in MTBE, and spot on a TLC plate (Hexane:EtOAc 8:2). A heavy baseline spot indicates pre-existing polymeric material, necessitating a hot filtration step before proceeding.

  • Anti-Solvent Addition: Slowly add Methylcyclohexane dropwise while maintaining the internal temperature at 40-45°C. Continue addition until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding: Add 1-2 mg of pure 3-chloro-2-vinylphenol crystals. Causality: Seeding breaks supersaturation and provides a nucleation site, drastically reducing the risk of the compound "oiling out" as a super-cooled liquid.

  • Controlled Cooling: Cool the mixture at a strict rate of 5°C per hour down to 20°C, then further cool to -20°C using an ice/salt or dry ice bath[1]. Causality: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high-purity crystalline domains.

  • Isolation: Filter the resulting light-yellow to colorless crystals under a blanket of nitrogen. Wash the filter cake with pre-chilled (-20°C) n-heptane[1].

  • Drying & Final Validation: Dry the crystals under high vacuum at room temperature (do not use a heated vacuum oven).

    • Self-Validation Check 2 (NMR): Dissolve a few crystals in CDCl₃ and run a ¹H-NMR. The vinyl protons should appear as distinct doublets of doublets (approx. 5.7, 5.9, and 6.8 ppm)[1]. Any broad, unresolved peaks in the 1.5-2.5 ppm region indicate residual polymeric material.

Part 3: Troubleshooting & FAQs

Q: My 3-chloro-2-vinylphenol is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Because 3-chloro-2-vinylphenol has a relatively low melting point and high lipophilicity, it easily forms a super-cooled liquid phase rather than a crystal lattice. Resolution: Re-heat the mixture until it is a homogeneous solution. Add a small amount of the "good" solvent (MTBE) to lower the saturation temperature below the melting point of the solute. Cool much more slowly, and introduce a seed crystal just above the expected crystallization temperature.

Q: I am losing a significant amount of product to polymerization during the heating phase. What are the best preventative measures? A: Unprotected vinylphenols are highly reactive[2]. Thermal stress and trace oxygen generate radicals that initiate chain polymerization, destroying your yield. Resolution:

  • Never exceed 50°C during dissolution.

  • Always operate under a strict Argon/Nitrogen atmosphere.

  • If your crude material is particularly stubborn and requires prolonged heating, add a radical scavenger such as BHT (butylated hydroxytoluene) at 10-50 ppm to the recrystallization solvent. BHT is highly soluble and will remain in the mother liquor during filtration.

Q: The isolated crystals have a distinct pink or brownish tint. Are they pure? A: The color indicates trace oxidation of the phenolic hydroxyl group into quinoid structures, a common issue with electron-rich phenols. Even at >99% purity, trace quinones can cause strong coloration. Resolution: If absolute colorlessness is required for downstream applications, perform a charcoal treatment. Add 5% w/w activated carbon during the MTBE dissolution step, stir for 15 minutes at 40°C, and perform a hot filtration through a Celite pad before adding the methylcyclohexane anti-solvent.

Part 4: Process Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Chloro-2-vinylphenol Assess Assess Impurity Profile via TLC/NMR Start->Assess Decision High Polymeric Impurities? Assess->Decision Solvent1 Use Methylcyclohexane / MTBE (Anti-solvent system) Decision->Solvent1 Yes Solvent2 Use Ethanol (Direct Crystallization) Decision->Solvent2 No Heat Dissolve at <50°C (Strict Inert Atmosphere) Solvent1->Heat Solvent2->Heat Filter Hot Filtration through Celite (Removes Polymers/Charcoal) Heat->Filter Cool Controlled Cooling (5°C/hr) Target: -20°C Filter->Cool Isolate Filter & Wash with Cold n-Heptane Dry under High Vacuum Cool->Isolate

Workflow for solvent selection and recrystallization of 3-Chloro-2-vinylphenol.

References[1] Title: Process for preparing 3-chloro-2-vinylphenol (EP3154924B1). Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQfkpmAMw5kUsFWdMz_PLrC2nryhHJ0YYEJ6blX00S5mw2tFp8AMvochUKRCyalNtX7iHVmWrkGL6ntrWEFR2KzI_STTuinPPvspimEL1Sa62n6hcowvXHcl7kDo8w2PqsvQj2oQpsg_Ei5A==[3] Title: Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates (CN110035992B). Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNiQ9MMtdfuDliPVzSkZcM1-oONeUg28GgCIHm0NGRtM6X__i_5TMjzq56-iqUXnbS9fxpOJ-hw7DAggzdMWrWvquoGTTh70-AY4_hkZKoxObLAeZynqAWPpkrBbFdy4CAq9aW-AUBdKVbS0=[4] Title: Process for preparing 3-chloro-2-vinylphenylsulfonates (US20180079717A1). Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZl_W3jCGvWfAElEyq_Uvsx6B6yb7rJGovDioaP_-AbPtlCFtNa1sg9Bjeee77oO8p6Etl6Mh-JqABIW7EG8PgZAC-LUM7oApN1wvMhfqdNc7oOUEzek5khnauQN6qu6vMjgBHWom_w1vPGwL6vt8=[2] Title: Process for preparing 3-chloro-2-vinylphenylsulfonates (WO2016139161A1). Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr1ZskkX4YRBxImiuMfyDPC0FyOBcXtSLx9weSipI38gc93O_L9UTzpsVzJ6WDxb440FgxIUjaalmfZvV79GJJ5ZTKDjyZlRsSqr9K0SyPOqK8_gZQMhvlsosVR6anHnC2j1qEh-8v7R2R-lMJmQ==

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning with 3-Chloro-2-vinylphenol

Welcome to the Technical Support Center. Working with highly functionalized building blocks like 3-Chloro-2-vinylphenol (CAS: 145706-55-4) presents unique challenges in transition-metal catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly functionalized building blocks like 3-Chloro-2-vinylphenol (CAS: 145706-55-4) presents unique challenges in transition-metal catalysis. The presence of three reactive sites—a phenol group, a vinyl group, and an aryl chloride—creates a "perfect storm" for catalyst deactivation, fouling, and off-cycle resting states.

This guide synthesizes field-proven methodologies to help researchers and drug development professionals diagnose, troubleshoot, and bypass catalyst poisoning during cross-coupling and functionalization workflows.

Diagnostic Workflow for Catalyst Deactivation

Before altering your reaction conditions, use the flowchart below to identify the specific mechanism causing your catalyst to fail.

Diagnostic Start Reaction Failed / Low Yield with 3-Chloro-2-vinylphenol Check1 Is the Catalyst Precipitating (Black Pd)? Start->Check1 Path1_Yes Yes: Suspect Vinyl Polymerization/Fouling Check1->Path1_Yes Yes Path1_No No: Solution stays clear/yellow Check1->Path1_No No Sol1 Add BHT (Scavenger) or lower Temp Path1_Yes->Sol1 Check2 Are you using a Strong Base (e.g., NaOtBu)? Path1_No->Check2 Path2_Yes Yes: Phenoxide formation causing Pd-poisoning Check2->Path2_Yes Yes Path2_No No: Using weak base Check2->Path2_No No Sol2 Switch to Weak Base (K3PO4 / Amines) or Protect -OH Path2_Yes->Sol2 Check3 Is the C-Cl bond remaining unreacted? Path2_No->Check3 Path3_Yes Yes: Sluggish Oxidative Addition Check3->Path3_Yes Yes Sol3 Use Bulky Electron-Rich Ligands (XPhos, SPhos) Path3_Yes->Sol3

Figure 1: Diagnostic flowchart for identifying and resolving catalyst poisoning mechanisms.

FAQs & Troubleshooting Guide

Q1: Why does my Palladium catalyst precipitate as "Pd black" shortly after initiating a cross-coupling reaction with 3-Chloro-2-vinylphenol? A1: The rapid formation of Pd black indicates premature catalyst decomposition, often driven by the unprotected vinyl group. Under thermal stress, vinyl groups can undergo unintended Heck-type oligomerization or radical polymerization. This physically coats the catalyst surface (fouling), blocks active sites, and forces the metal out of solution (1)[1]. Solution: Add a radical scavenger such as BHT (butylated hydroxytoluene) at 1–2 mol% to suppress radical polymerization pathways. Alternatively, lower the reaction temperature and compensate for the reduced rate by using a highly active ligand.

Q2: My reaction stays homogeneous, but conversion stalls at <10%. What is poisoning the catalyst? A2: If the solution remains clear or yellow but catalysis stalls, you are likely forming an off-cycle, dead-end Pd-phenoxide complex. When using strong bases (like NaOtBu or KOH), the phenol group (-OH) of 3-Chloro-2-vinylphenol is fully deprotonated. The resulting phenoxide is a strong

  • and -donor that tightly coordinates to the Pd(II) intermediate, preventing the transmetalation or reductive elimination steps (2)[2]. Solution: Switch to a weak, soluble organic base (e.g., tertiary amines) or a mild inorganic base (e.g., K3PO4). Weak bases prevent the accumulation of naked phenoxide ions, ensuring the catalyst remains in the productive cycle (3)[3]. If a strong base is strictly required, you must protect the phenol group (see Protocol A).

Q3: I've protected the phenol and added BHT, but the C-Cl bond still won't react. Is the catalyst still poisoned? A3: In this case, the catalyst isn't necessarily poisoned; rather, it is stalled at the oxidative addition step. Aryl chlorides are notoriously sluggish to undergo oxidative addition. If the catalyst spends too much time in the Pd(0) state waiting to react with the C-Cl bond, it will aggregate and deactivate (4)[4]. Solution: Utilize electron-rich, sterically demanding Buchwald-type dialkylbiarylphosphine ligands. Ligands like XPhos facilitate rapid oxidative addition into unactivated C-Cl bonds, while their steric bulk prevents off-target coordination of the vinyl group to the metal center.

Mechanistic Pathways of Poisoning vs. Productivity

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Bond) Pd0->OxAdd Substrate Poison2 Vinyl Oligomerization (Catalyst Fouling) Pd0->Poison2 Vinyl Group Side Reaction PdII Pd(II) Intermediate OxAdd->PdII Poison1 Phenoxide Coordination (Dead-End Complex) PdII->Poison1 Strong Base Deprotonation TransMet Transmetalation / Nucleophilic Attack PdII->TransMet Weak Base / Protected Phenol RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product

Figure 2: Catalytic cycle of 3-Chloro-2-vinylphenol highlighting productive pathways versus poisoning routes.

Quantitative Data: Optimizing Reaction Conditions

The table below summarizes the causality between specific reaction conditions and catalyst efficiency, demonstrating why standard protocols fail with 3-Chloro-2-vinylphenol.

Table 1: Impact of Reaction Conditions on Catalyst Efficiency (Model Suzuki Coupling)

LigandBaseAdditiveCatalyst StateConversion (%)Primary Failure Mode
PPh3NaOtBuNoneClear/Yellow< 5%Phenoxide Coordination (Poisoning)
PPh3K3PO4NonePd Black12%Vinyl Polymerization (Fouling)
XPhosNaOtBuNoneClear/Yellow18%Phenoxide Coordination (Poisoning)
XPhosK3PO4NoneHomogeneous65%Sluggish Oxidative Addition
XPhos K3PO4 BHT (2 mol%) Homogeneous > 95% None (Optimal Conditions)

Experimental Protocols

Protocol A: Phenol Protection (O-Alkylation) - Self-Validating Workflow

To completely eliminate phenoxide-driven catalyst poisoning, mask the phenol as a methyl ether prior to cross-coupling.

  • Setup: In an oven-dried flask, dissolve 3-Chloro-2-vinylphenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add K2CO3 (2.0 equiv) and stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Iodomethane (MeI, 1.2 equiv). Caution: Highly toxic, perform in a fume hood.

  • Reaction & Validation: Stir for 4 hours. Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 9:1). The product (3-chloro-2-vinylanisole) will elute significantly higher (less polar) than the starting phenol. The absence of the lower spot confirms complete protection.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (5x) to remove DMF, dry over MgSO4, and concentrate.

Protocol B: Optimized Suzuki-Miyaura Coupling (Unprotected Phenol)

If protection is not viable, use this optimized protocol utilizing weak bases and bulky ligands to prevent poisoning.

  • Preparation: In a Schlenk tube, combine 3-Chloro-2-vinylphenol (1.0 equiv), Arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), BHT (2 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidative degradation of the catalyst and minimize solvent-contaminant interactions (5)[5].

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v, 0.2 M). The biphasic mixture helps partition the base and prevents localized high pH spikes that could strip the phenol proton.

  • Reaction: Heat to 80°C for 12 hours.

  • Validation: Analyze an aliquot via GC-MS. Look for the disappearance of the m/z 154 peak (starting material) and the appearance of the cross-coupled mass.

References

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Poisoning and deactivation of palladium c
  • Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxyl
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Standard NMR Platforms for Spectral Analysis of 3-Chloro-2-vinylphenol: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of 3-Chloro-2-vinylphenol (CAS: 145706-55-4)—a critical intermediate in agrochemical and pharmaceutical synthesis—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of 3-Chloro-2-vinylphenol (CAS: 145706-55-4)—a critical intermediate in agrochemical and pharmaceutical synthesis—presents a unique analytical challenge. The dense arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl, vinyl) substituents on the aromatic ring creates complex, overlapping spectral regions.

This guide objectively compares the performance of standard (400 MHz) versus high-field (600 MHz) Nuclear Magnetic Resonance (NMR) platforms in resolving these second-order effects. Furthermore, it provides self-validating experimental protocols and comprehensive 1 H and 13 C NMR data to ensure uncompromising scientific integrity during structural verification.

The Analytical Challenge: Second-Order Coupling

In the 1 H NMR spectrum of 3-Chloro-2-vinylphenol, the chemical shift difference ( Δν ) between the internal vinyl proton and the adjacent aromatic protons is exceptionally small. On standard 400 MHz instruments, the ratio of chemical shift difference to coupling constant ( Δν/J ) approaches 1. This results in second-order strong coupling effects, merging the signals into an indistinguishable multiplet around 6.76–6.89 ppm [1]. Resolving this region is critical for confirming the integrity of the vinyl group during downstream synthetic modifications (e.g., sulfonation).

Platform Comparison: 400 MHz vs. 600 MHz NMR

Upgrading to a 600 MHz platform increases Δν (in Hz) while the scalar coupling J (in Hz) remains constant. This pushes the system toward first-order kinetics ( Δν/J>10 ), effectively deconvoluting the overlapping signals.

Table 1: Performance Comparison for 3-Chloro-2-vinylphenol Analysis

FeatureStandard Platform (400 MHz)High-Field Platform (600 MHz)Impact on Analysis
Spectral Resolution Moderate; multiplet at 6.76-6.89 ppm (3H).High; resolves into distinct doublets and dd.600 MHz prevents misintegration of the vinyl vs. aromatic protons.
Fine Coupling ( J<3 Hz) Prone to broadening without perfect shimming.Clearly resolves the 2.4 Hz geminal vinyl coupling.Ensures accurate assignment of terminal cis/trans stereochemistry.
Signal-to-Noise (S/N) Baseline sufficient for 1 H, requires 1024 scans for 13 C.Superior S/N; requires only ~256 scans for 13 C.High-field reduces instrument time by >70% for carbon acquisition.
Cost & Accessibility Highly accessible, lower operational cost.Premium cost, higher cryogen consumption.400 MHz is ideal for routine checks; 600 MHz is required for absolute structural proof.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every step includes the mechanistic causality behind the action.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of 3-Chloro-2-vinylphenol (>98% purity) [2] in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ . Its strong hydrogen-bonding capability immobilizes the phenolic -OH proton, shifting it far downfield to ~10.20 ppm. This prevents chemical exchange that would otherwise broaden the signal and obscure the aromatic region.

  • Self-Validation Check: Prepare a duplicate tube and add 1 drop of D 2​ O (D 2​ O shake). The immediate disappearance of the 10.20 ppm singlet validates its assignment as the exchangeable phenolic proton, ruling out moisture artifacts.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample, tune the probe to the exact 1 H and 13 C frequencies, and perform rigorous Z-axis shimming.

  • Causality: The terminal vinyl protons exhibit fine geminal coupling ( J≈2.4 Hz). Poor magnetic field homogeneity will blur these doublets of doublets (dd) into broad singlets, destroying vital stereochemical data.

Step 3: Acquisition Parameters
  • Action ( 1 H NMR): 30° pulse angle, 2.0 seconds relaxation delay ( D1​ ), 16 scans.

  • Action ( 13 C NMR): 30° pulse angle, 2.5 seconds D1​ , WALTZ-16 proton decoupling, 512 scans.

  • Causality: A sufficient D1​ (2.5s) in 13 C NMR ensures complete relaxation of the quaternary carbons (C1, C2, C3). Because these carbons lack attached protons, they rely on slower dipole-dipole relaxation mechanisms (longer T1​ ). Cutting the delay short would result in missing or disproportionately small quaternary peaks.

Spectral Analysis & Data Presentation

The following tables summarize the spectral data, comparing the experimental 400 MHz data [1] with the resolved expected values on a high-field system.

Table 2: 1 H NMR Spectral Data (DMSO- d6​ )

Proton Assignment400 MHz Shift (ppm) & Multiplicity600 MHz Expected ResolutionCoupling Constants ( J in Hz)
-OH (Phenolic)10.20 (s, 1H)10.20 (s, 1H)-
H-5 (Aromatic)7.05 (t, 1H)7.05 (t, 1H) J5,4​=8.0 , J5,6​=8.0
H-4, H-6, H-vinyl (internal) 6.76–6.89 (m, 3H)6.87 (d), 6.82 (d), 6.78 (dd)Ar: J=8.0 Vinyl: Jtrans​=17.8 , Jcis​=12.1
H-vinyl (terminal, trans) 6.10 (dd, 1H)6.10 (dd, 1H) Jtrans​=17.8 , Jgem​=2.5
H-vinyl (terminal, cis) 5.52 (dd, 1H)5.52 (dd, 1H) Jcis​=12.1 , Jgem​=2.4

Table 3: 13 C NMR Spectral Data (Predicted Additivity Profile)

Carbon PositionChemical Shift (ppm)TypeMechanistic Causality (Substituent Effect)
C-1 ~154.0QuaternaryStrongly deshielded by the electronegative oxygen (-OH).
C-3 ~133.0QuaternaryDeshielded by the inductive effect of the chlorine atom.
C-7 (Vinyl -CH=) ~131.0CHResonates in the standard alkene region; conjugated with the ring.
C-5 ~129.0CHMeta to both -OH and -Cl; least affected by resonance donation.
C-2 ~125.5QuaternaryShielded relative to C1/C3 due to ortho-resonance from the -OH group.
C-4 ~121.0CHPara to the -OH group; shielded by resonance electron donation.
C-8 (Vinyl =CH 2​ ) ~120.5CH 2​ Terminal alkene carbon; shielded relative to the internal vinyl carbon.
C-6 ~114.5CHOrtho to the -OH group; heavily shielded by resonance electron donation.

Mechanistic & Structural Insights (Karplus Equation)

The vinyl group's coupling constants provide a textbook validation of the Karplus equation , which relates the J -coupling magnitude to the dihedral angle between protons.

  • The trans-coupling ( J=17.8 Hz) is exceptionally large because the dihedral angle is exactly 180°, allowing maximum orbital overlap.

  • The cis-coupling ( J=12.1 Hz) is smaller due to the 0° dihedral angle, which provides less optimal overlap than the trans configuration.

  • The geminal coupling ( J=2.4 Hz) is minimal because the H-C-H bond angle (~120°) sits near the zero-crossing point of the geminal Karplus curve.

Decision Workflow Visualization

To ensure robust data interpretation, researchers should follow the logical decision tree below when analyzing substituted vinylphenols.

NMR_Workflow A Sample Prep: 3-Chloro-2-vinylphenol (DMSO-d6 + TMS) B 400 MHz 1H NMR Acquisition A->B C Signal Overlap at 6.76-6.89 ppm? B->C D 600 MHz High-Field NMR C->D Yes (Multiplet) F 13C NMR Acquisition C->F No (Resolved) E 2D HSQC/COSY Verification D->E E->F G Final Structure Validation F->G

Workflow for resolving overlapping NMR multiplets in 3-Chloro-2-vinylphenol.

References

  • World Intellectual Property Organization (WIPO).Heterocyclic compounds with microbiocidal properties. Patent WO2018193387A1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18970955, 3-Chloro-2-vinylphenol. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 3-Chloro-2-vinylphenol Purity Analysis

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Chloro-2-vinylphenol. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Chloro-2-vinylphenol. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, ensuring a scientifically sound, validated, and transferable analytical procedure suitable for research, quality control, and drug development environments.

Introduction: The Analytical Imperative for 3-Chloro-2-vinylphenol

3-Chloro-2-vinylphenol is a substituted phenol of interest in the synthesis of specialty polymers and as an intermediate in pharmaceutical manufacturing. Its reactivity, driven by the vinyl and hydroxyl functional groups, makes it a valuable building block. However, these same reactive sites also make it susceptible to the formation of impurities through side reactions, polymerization, or degradation. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of downstream products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this task due to its high resolving power, sensitivity, and adaptability for quantifying non-volatile and thermally labile compounds like phenols.[1][2][3] This guide compares a systematically developed Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography (GC), providing the experimental data necessary for an informed selection of the optimal analytical approach.

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

A successful method development campaign begins with a thorough understanding of the analyte.

Table 1: Physicochemical Properties of 3-Chloro-2-vinylphenol

PropertyValueSourceImplication for HPLC Method
Chemical Formula C₈H₇ClO[4][5]Indicates a relatively small, organic molecule.
Molecular Weight 154.59 g/mol [4][5]Well within the range for standard HPLC analysis.
Structure See Figure 1[4]Presence of a benzene ring, chloro, hydroxyl, and vinyl groups. Moderately non-polar.
Calculated LogP 2.68[6]Suggests good retention on a non-polar stationary phase (e.g., C18) in RP-HPLC.
pKa (Estimated ~9-10)N/AThe phenolic hydroxyl group is weakly acidic. pH of the mobile phase can affect retention and peak shape. Buffering may be necessary to ensure reproducibility.

dot graph "analyte_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="transparent";

} Figure 1: Structure of 3-Chloro-2-vinylphenol.

Initial Choices: The Logic of the Starting Point
  • Separation Mode: Reverse-Phase (RP) chromatography is the logical first choice.[7][8] The analyte's LogP of ~2.7 indicates sufficient hydrophobicity for retention on a non-polar stationary phase.[6] This is the most common and versatile mode in HPLC.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[3][9] It provides strong hydrophobic interactions with the analyte. A standard dimension of 150 mm x 4.6 mm with 3-5 µm particles offers a good balance of resolution, speed, and backpressure.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is chosen initially. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and lower UV cutoff.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The phenolic ring structure ensures strong UV absorbance. A full spectrum scan from 200-400 nm will be performed on a standard solution to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Phase I: Method Development and Optimization

The goal is to achieve a sharp, symmetrical peak for 3-Chloro-2-vinylphenol, well-resolved from any potential impurities, in a reasonable runtime.

dot graph "hplc_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: HPLC Method Development & Validation Workflow.

Mobile Phase Optimization

An initial isocratic run with 50:50 Acetonitrile:Water showed a retention time of approximately 7.5 minutes, but with significant peak tailing. The tailing is likely due to the interaction of the acidic phenol group with residual silanols on the silica support.[10]

Action: Add a small amount (0.1%) of acid to the aqueous phase to suppress the ionization of the phenolic hydroxyl group. Formic acid is chosen for its volatility and compatibility with mass spectrometry, should that be required for impurity identification.

Result: A mobile phase of Acetonitrile and 0.1% Formic Acid in Water (50:50) provided a much sharper, more symmetrical peak. To reduce the run time, a gradient elution was developed.

Final Optimized HPLC Method

After systematically adjusting the gradient slope, flow rate, and column temperature, the following parameters were established.

Table 2: Optimized RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3 µmGood balance of efficiency and backpressure. C18 provides optimal hydrophobic retention for the analyte.[3][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses silanol interactions and analyte ionization, improving peak shape.[10]
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 40% B to 95% B in 10 min, hold for 2 min, return to 40% B in 1 min, equilibrate for 2 min.Ensures elution of the main peak in a reasonable time while also eluting any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (DAD) 275 nmDetermined as the λ-max from a UV scan, providing maximum sensitivity.
Injection Volume 10 µLA standard volume providing good signal without overloading the column.

Phase II: Method Validation (ICH Q2(R1) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12][13] The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are essential to demonstrate this and to establish the stability-indicating nature of the method.[14][15][16][17]

A solution of 3-Chloro-2-vinylphenol was subjected to various stress conditions to induce degradation, targeting 5-20% degradation of the active ingredient.[14][18]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4h

  • Oxidation: 3% H₂O₂ at RT for 24h

  • Thermal: 80 °C for 48h

  • Photolytic: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[15][18]

Results: In all cases, the degradation products were well-resolved from the main 3-Chloro-2-vinylphenol peak, with no interference. This confirms the method is specific and stability-indicating .

Linearity, Accuracy, and Precision

Table 3: Summary of Validation Results

ParameterSpecificationResultConclusion
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Excellent linearity over the specified range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is highly accurate.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.45%Method is highly precise under the same conditions.
Precision (Intermediate) RSD ≤ 2.0%RSD = 0.82%Method is precise across different days and analysts.
Robustness Peak shape and resolution maintainedNo significant impact from minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).Method is robust for routine use.

Performance Comparison: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography is a potential alternative for analyzing phenolic compounds.[19][20][21] A comparative study was performed.

Table 4: Comparison of HPLC and GC Methods for 3-Chloro-2-vinylphenol Purity

FeatureDeveloped RP-HPLC MethodGas Chromatography (GC-FID) MethodJustification for Preference
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.HPLC is better suited for non-volatile or thermally sensitive compounds.
Sample Preparation Simple dissolution in mobile phase.May require derivatization to improve volatility and peak shape of the polar phenol group.[19][21]HPLC offers simpler, faster sample preparation, reducing potential sources of error.
Separation of Impurities Excellent resolution of polar and non-polar impurities, including potential polymers.Good for volatile impurities. Non-volatile impurities (e.g., polymers, salts) will not elute and can contaminate the system.HPLC is superior for a comprehensive impurity profile, especially for unknown or non-volatile species.
Run Time ~15 minutesCan be faster (~10 minutes) for the main peak.[22]While GC can be faster, the risk of missing non-volatile impurities makes HPLC more reliable for purity assessment.
Robustness HighDerivatization steps in GC can introduce variability. Active sites in the GC inlet can cause peak tailing for underivatized phenols.[23]The developed HPLC method demonstrates higher robustness for this specific analyte.
Overall Recommendation Recommended Feasible, but with limitations.The HPLC method is more robust, comprehensive, and requires less sample preparation, making it the superior choice for accurate purity determination.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Chloro-2-vinylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Chloro-2-vinylphenol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC System Operation
  • Set up the HPLC system according to the parameters in Table 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the Working Standard solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method or against the reference standard.

Conclusion

The reverse-phase HPLC method detailed in this guide is robust, specific, and fully validated according to ICH guidelines, proving its suitability for the intended purpose of 3-Chloro-2-vinylphenol purity analysis. It demonstrates superior performance over Gas Chromatography by providing a more comprehensive impurity profile without the need for complex sample derivatization. The systematic development approach, grounded in the physicochemical properties of the analyte, ensures a scientifically sound and reliable analytical tool for quality assessment in any research or regulated laboratory.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • EPA-RCA: 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Gas chromatographic determination of phenol compounds with automatic extraction and derivatiz
  • Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency.
  • Fast Analysis of Phenols Using Conventional GC Instrument
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). ScienceDirect.
  • ICH GUIDELINES: STRESS DEGRAD
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 3-Chloro-2-vinylphenol.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2015).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025).
  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Alice.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
  • 3-Chloro-2-vinylphenol.
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
  • HPLC Column Selection Guide. Phenomenex.
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • Column Selection for Reversed-Phase HPLC. (2026).
  • 3-chloro-2-vinylphenol. ChemicalBook.
  • 145706-55-4 | 3-Chloro-2-vinylphenol. ChemScene.
  • 3-Chloro-2-vinylphenyl methanesulfon

Sources

Validation

GC-MS fragmentation patterns of 3-Chloro-2-vinylphenol

GC-MS Analytical Comparison Guide: Fragmentation Patterns and Methodologies for 3-Chloro-2-vinylphenol Executive Summary 3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly reactive, polymerizable intermediate critical...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analytical Comparison Guide: Fragmentation Patterns and Methodologies for 3-Chloro-2-vinylphenol

Executive Summary

3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly reactive, polymerizable intermediate critical to the synthesis of agrochemical fungicides, specifically 3-chloro-2-vinylphenylsulfonates[1]. Due to the presence of both a polar phenolic hydroxyl group and an ortho-vinyl moiety, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges, including active-site adsorption in the GC inlet, severe peak tailing, and thermal polymerization[1].

This guide objectively compares two analytical methodologies—Direct Electron Ionization (EI-MS) and BSTFA Derivatization (TMS-ether EI-MS) —and benchmarks the fragmentation patterns of 3-chloro-2-vinylphenol against its structural isomer, 4-chloro-2-vinylphenol. By understanding the causality behind these fragmentation pathways, researchers can establish robust, self-validating analytical workflows.

Mechanistic Causality of Fragmentation Patterns (EI-MS)

Understanding the intrinsic fragmentation behavior of 3-chloro-2-vinylphenol is essential for accurate spectral interpretation and isomer differentiation. The exact mass of the underivatized molecule is 154.018 Da[2].

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic molecular ion cluster, with the radical cation [M]•⁺ at m/z 154 (³⁵Cl) and m/z 156 (³⁷Cl) appearing in a strict 3:1 ratio.

  • [M - Cl]⁺ (m/z 119): In the 3-chloro isomer, the bulky chlorine atom at the C3 position sterically clashes with the vinyl group at C2. Upon 70 eV electron ionization, the molecule rapidly expels the chlorine radical (Cl•) to relieve this steric strain, forming a resonance-stabilized cation at m/z 119. This is typically the base peak.

  • [M - HCl]•⁺ (m/z 118): The spatial proximity of the ortho-vinyl group to the phenolic hydroxyl group facilitates a cyclization event following the elimination of HCl, forming a stable benzofuran-like radical cation.

  • [M - CO]•⁺ (m/z 126): A hallmark of phenolic compounds, the expulsion of carbon monoxide occurs via a ring-contraction mechanism, yielding a cyclopentadiene derivative.

Fragmentation M_ion Radical Cation [M]•+ m/z 154 (35Cl) Loss_Cl Loss of Cl• [-35 Da] M_ion->Loss_Cl Loss_HCl Loss of HCl [-36 Da] M_ion->Loss_HCl Loss_CO Loss of CO [-28 Da] M_ion->Loss_CO Ion_119 [M - Cl]+ m/z 119 Loss_Cl->Ion_119 Ion_118 Benzofuran-like Cation m/z 118 Loss_HCl->Ion_118 Ion_126 [M - CO]•+ m/z 126 Loss_CO->Ion_126

EI-MS Fragmentation Pathways of 3-Chloro-2-vinylphenol.

Methodological Comparison: Direct vs. Derivatized GC-MS

Unprotected vinylphenols are highly prone to polymerization and thermal degradation[1]. Direct injection often results in poor chromatographic resolution. Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl group into a trimethylsilyl (TMS) ether, significantly enhancing volatility and thermal stability[3].

The table below benchmarks these two analytical approaches and compares the target analyte against its 4-chloro isomer to highlight diagnostic differences.

Table 1: GC-MS Methodological Performance Comparison

ParameterMethod A: Direct EI-MS (Underivatized)Method B: BSTFA Derivatization (TMS-Ether)Isomer Benchmark: 4-Chloro-2-vinylphenol (TMS)
Molecular Weight 154.59 g/mol 226.77 g/mol 226.77 g/mol
Exact Mass (³⁵Cl) 154.018 Da226.058 Da226.058 Da
Base Peak m/z 119 [M - Cl]⁺m/z 211[M - CH₃]⁺m/z 226 [M]•⁺ (Less steric strain)
Diagnostic Ions m/z 118, 126m/z 181, 145m/z 191, 145
Peak Tailing Factor 1.8 - 2.5 (High tailing)1.0 - 1.1 (Excellent symmetry)1.0 - 1.1
LOD (S/N > 3) ~50 ng/mL~5 ng/mL~5 ng/mL
Thermal Stability Poor (Polymerizes >200°C)High (Stable up to 280°C)High

Causality Note on Isomer Differentiation: In the TMS-derivatized 4-chloro-2-vinylphenol, the chlorine atom is para to the phenol group and meta to the vinyl group. Lacking the severe steric clash present in the 3-chloro isomer, its molecular ion [M]•⁺ (m/z 226) is significantly more stable and often serves as the base peak, whereas the 3-chloro isomer readily loses a methyl radical to form the m/z 211 base peak.

Self-Validating Experimental Protocol

To ensure data integrity and prevent false positives from thermal degradation, the following protocol incorporates a self-validating system using internal standards and procedural blanks.

Phase 1: Sample Preparation & Derivatization
  • Aliquoting: Dissolve 1.0 mg of the 3-chloro-2-vinylphenol sample in 1.0 mL of anhydrous ethyl acetate (GC grade).

  • Internal Standard (Validation Check): Add 10 µL of 4-bromophenol (100 µg/mL). Validation Logic: The successful derivatization of 4-bromophenol (yielding a sharp peak at m/z 244/246) proves the BSTFA reagent is active. If the internal standard tails or shows an underivatized mass, the derivatization has failed, invalidating the run.

  • Derivatization: Transfer 100 µL of the mixture to a silanized GC vial. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 60°C for exactly 30 minutes. Causality: Mild heating ensures complete silylation of the sterically hindered phenol without inducing vinyl polymerization, which occurs at higher temperatures.

  • Procedural Blank: Prepare a blank vial containing only ethyl acetate, internal standard, and BSTFA to rule out siloxane column bleed.

Phase 2: GC-MS Acquisition Parameters
  • Column: HP-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 250°C, Split ratio 10:1. Critical Limit: Do not exceed 250°C to prevent thermal cleavage of the newly formed TMS ether.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: 230°C, Electron Energy: 70 eV.

Workflow Sample 3-Chloro-2-vinylphenol (Analyte) Direct Method A: Direct EI-MS (Underivatized) Sample->Direct Direct Injection Deriv Method B: BSTFA Derivatization (TMS-Ether + IS) Sample->Deriv + BSTFA (60°C, 30 min) ResultA Poor Peak Shape Thermal Degradation Risk Base Peak: m/z 119 Direct->ResultA ResultB Sharp Peak Shape High Thermal Stability Base Peak: m/z 211 Deriv->ResultB

GC-MS Workflow Comparison for 3-Chloro-2-vinylphenol Analysis.

Sources

Comparative

IR spectroscopy peaks for vinyl and hydroxyl groups in 3-Chloro-2-vinylphenol

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Structural Verification of 3-Chloro-2-vinylphenol Executive Summary 3-Chloro-2-vinylphenol (CAS 145706-55-4)[1] is a highly valuable intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Structural Verification of 3-Chloro-2-vinylphenol

Executive Summary

3-Chloro-2-vinylphenol (CAS 145706-55-4)[1] is a highly valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical active compounds[2]. During its synthesis—often achieved via the elimination of hydrogen chloride from cyclic precursors[2]—it is imperative to verify the successful formation of the vinyl (-CH=CH₂) group and the preservation of the phenolic hydroxyl (-OH) group. Infrared (IR) spectroscopy serves as the frontline analytical tool for this structural verification. This guide objectively compares two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—evaluating their performance, causality in spectral presentation, and reliability in identifying the critical functional groups of 3-Chloro-2-vinylphenol.

Mechanistic Causality of IR Vibrations in 3-Chloro-2-vinylphenol

To accurately interpret the IR spectrum of 3-Chloro-2-vinylphenol, analysts must understand the physical causality behind the molecular vibrations of its functional groups.

  • The Phenolic Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to its chemical environment. In phenols, intermolecular hydrogen bonding weakens the O-H bond, lowering its stretching frequency and causing a broad absorption band between 3200 and 3600 cm⁻¹ ()[3]. This broadness is a direct result of the statistical distribution of varying hydrogen-bond strengths within the sample matrix. A corresponding C-O stretch is typically observed around 1220 cm⁻¹[3], which helps distinguish phenols from aliphatic alcohols.

  • The Vinyl Group (-CH=CH₂): According to authoritative spectral guidelines (), the vinyl group presents a multi-peak signature that must be evaluated holistically[4]:

    • =C-H Stretch: The sp² hybridized carbon-hydrogen bonds require more energy to stretch than sp³ bonds, placing the =C-H stretch just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) ()[5].

    • C=C Stretch: The carbon-carbon double bond stretch appears in the 1630–1660 cm⁻¹ region[4]. Because it is conjugated with the aromatic ring in 3-Chloro-2-vinylphenol, this peak may appear slightly shifted toward the lower end of this range.

    • Out-of-Plane (oop) Wagging: The most diagnostic feature of a terminal vinyl group is the out-of-plane bending of the =CH₂ protons. The in-phase and out-of-phase wagging of these two hydrogen atoms produces two sharp, highly intense peaks at approximately 990 cm⁻¹ and 910 cm⁻¹[4]. Both peaks must be present to definitively confirm the vinyl moiety.

Vibrations Mol 3-Chloro-2-vinylphenol OH Hydroxyl Group (-OH) Mol->OH Vinyl Vinyl Group (-CH=CH₂) Mol->Vinyl OH_Stretch O-H Stretch (Broad) 3200-3600 cm⁻¹ (H-Bonding) OH->OH_Stretch Vinyl_CH =C-H Stretch ~3080 cm⁻¹ Vinyl->Vinyl_CH Vinyl_CC C=C Stretch ~1630 cm⁻¹ Vinyl->Vinyl_CC Vinyl_Wag =CH₂ Out-of-Plane Wag 990 & 910 cm⁻¹ Vinyl->Vinyl_Wag

Causal relationship between functional groups and their specific IR vibrational modes.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing 3-Chloro-2-vinylphenol, the choice of sampling technique fundamentally alters the presentation of the IR data.

  • Transmission FTIR (KBr Pellet / Liquid Film):

    • Performance: This traditional method passes the IR beam directly through the sample. It provides excellent resolution for the broad, high-frequency -OH stretch.

    • Drawback: Potassium bromide (KBr) is highly hygroscopic. Moisture absorbed during sample preparation will introduce a false water O-H stretch (~3400 cm⁻¹), which directly overlaps with and obscures the intrinsic phenolic -OH peak of 3-Chloro-2-vinylphenol.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Performance: ATR utilizes an evanescent wave that penetrates the sample placed on a high-refractive-index crystal (e.g., Diamond or ZnSe). It requires no sample dilution, completely eliminating the KBr moisture artifact.

    • Causality of Spectral Shift: The penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, ATR inherently enhances the intensity of peaks at lower wavenumbers (longer wavelengths). For 3-Chloro-2-vinylphenol, this means the critical vinyl wags at 990 and 910 cm⁻¹ will appear significantly more intense and easier to identify compared to a transmission spectrum, making ATR the superior choice for vinyl group verification.

Workflow Start 3-Chloro-2-vinylphenol Sample Prep ATR ATR-FTIR Method (Direct Crystal Contact) Start->ATR Trans Transmission Method (KBr Pellet / Liquid Film) Start->Trans Scan IR Spectrum Acquisition (4000 - 400 cm⁻¹) ATR->Scan Trans->Scan AnalyzeOH Analyze Hydroxyl (-OH) 3200-3600 cm⁻¹ Scan->AnalyzeOH AnalyzeVinyl Analyze Vinyl (-CH=CH₂) 3080, 1630, 990, 910 cm⁻¹ Scan->AnalyzeVinyl Verify Structural Verification AnalyzeOH->Verify AnalyzeVinyl->Verify

Workflow comparing ATR-FTIR and Transmission FTIR for verifying 3-Chloro-2-vinylphenol.

Comparative Data Presentation

The following table summarizes the expected IR peak profile for 3-Chloro-2-vinylphenol and compares how each technique renders the data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak ShapeATR-FTIR PerformanceTransmission FTIR Performance
Hydroxyl (-OH) O-H Stretch3200 – 3600Broad, StrongAccurate representation; completely free from moisture artifacts.High risk of overlap with KBr-absorbed water.
Vinyl (-CH=CH₂) =C-H Stretch~3080Sharp, MediumAccurately resolved.Accurately resolved.
Vinyl (-CH=CH₂) C=C Stretch~1630 - 1660Sharp, MediumAccurately resolved.Accurately resolved.
Vinyl (-CH=CH₂) =CH₂ Out-of-Plane Wag~990 and ~910Sharp, StrongEnhanced intensity due to deeper evanescent wave penetration.Standard intensity; reliable but less pronounced.
Aromatic Ring C=C Stretch~1600 and ~1500Sharp, VariableAccurately resolved.Accurately resolved.
Aryl Chloride C-Cl Stretch600 – 800Sharp, StrongEnhanced intensity at low wavenumbers.Standard intensity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to eliminate false positives during the analysis of 3-Chloro-2-vinylphenol.

Protocol A: ATR-FTIR Workflow (Recommended) Rationale: Eliminates moisture interference and enhances low-frequency vinyl signals.

  • System Validation: Clean the ATR crystal (Diamond/ZnSe) with spectroscopic-grade isopropanol. Acquire a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The baseline must be completely flat, confirming a pristine crystal.

  • Calibration Check: Run a standard polystyrene film to verify wavenumber accuracy (specifically checking the 3028 cm⁻¹ and 1601 cm⁻¹ peaks).

  • Sample Application: Apply 1–2 μL (if liquid) or 1–2 mg (if solid) of 3-Chloro-2-vinylphenol directly onto the crystal. Apply the pressure anvil if the sample is solid to ensure uniform optical contact.

  • Acquisition: Scan the sample using the exact same parameters as the background.

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, normalizing the spectrum for direct comparison with standard transmission libraries.

Protocol B: Transmission FTIR Workflow (KBr Pellet) Rationale: Traditional baseline method, requiring strict environmental controls.

  • Blank Validation (Critical Step): Grind 150 mg of oven-dried, IR-grade KBr and press into a pellet. Scan this blank. If a broad peak appears at ~3400 cm⁻¹, the KBr is wet and must be re-dried. Do not proceed until the blank is completely transparent in the O-H region.

  • Sample Preparation: In an agate mortar, gently triturate 1–2 mg of 3-Chloro-2-vinylphenol with 150 mg of the validated dry KBr.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) against an empty beam background.

  • Peak Verification: Cross-reference the 3200–3600 cm⁻¹ region against the blank to ensure the observed -OH stretch is entirely derived from the phenolic group of the sample, rather than environmental moisture.

References

  • National Center for Biotechnology Information. "3-Chloro-2-vinylphenol - PubChem Compound Summary." PubChem. Available at:[Link]

  • Google Patents. "EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol.
  • Spectroscopy Online. "The Infrared Spectroscopy of Alkenes." Available at:[Link]

  • Doc Brown's Advanced Organic Chemistry. "Infrared Spectrum of Phenol." Available at: [Link]

  • Chemistry LibreTexts. "6.3 IR Spectrum and Characteristic Absorption Bands." Available at:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Chloro-2-vinylphenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of a molecule is paramount for its characterization, quantification, and analysis. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of a molecule is paramount for its characterization, quantification, and analysis. This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Chloro-2-vinylphenol against relevant alternative phenolic compounds. By examining the interplay of substituent effects on the phenol chromophore, this document offers valuable insights into the anticipated spectral behavior of the target molecule, even in the absence of extensive direct experimental data in publicly accessible literature.

Introduction: The Phenolic Chromophore and its Modifications

Phenol, in its unsubstituted form, exhibits characteristic UV-Vis absorption bands arising from π → π* electronic transitions within the aromatic ring. The hydroxyl group (-OH) acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The introduction of further substituents onto the benzene ring, such as a chlorine atom and a vinyl group in the case of 3-Chloro-2-vinylphenol, is expected to induce predictable shifts in the absorption spectrum. These shifts, namely bathochromic (to longer wavelengths) and hypsochromic (to shorter wavelengths), as well as hyperchromic (increase in absorbance) and hypochromic (decrease in absorbance), provide a spectral fingerprint of the molecule.

This guide will compare the expected UV-Vis absorption profile of 3-Chloro-2-vinylphenol with three key analogues:

  • Phenol: The parent chromophore.

  • 3-Chlorophenol: To assess the effect of the chloro-substituent.

  • 2-Vinylphenol: To evaluate the influence of the vinyl group.

Theoretical Framework: Understanding Substituent Effects

The UV-Vis absorption of phenolic compounds is primarily governed by the π-electron system of the benzene ring. The energy of the electronic transitions, and thus the wavelength of maximum absorbance (λmax), is sensitive to the nature and position of substituents.

  • Auxochromes (e.g., -OH, -Cl): These groups possess non-bonding electrons that can be delocalized into the aromatic π-system, which generally leads to a bathochromic shift and a hyperchromic effect.

  • Extended Conjugation (e.g., -CH=CH2): The vinyl group extends the conjugated π-electron system of the benzene ring. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift.[1]

Based on these principles, we can predict the cumulative effect of the chloro and vinyl groups on the phenol backbone in 3-Chloro-2-vinylphenol.

Comparative UV-Vis Absorption Data

While direct, publicly available experimental UV-Vis spectra for 3-Chloro-2-vinylphenol are scarce, we can compile and compare the known spectral data of our chosen analogues to infer its characteristics.

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventKey Structural Features
Phenol ~270, ~275[2][3]~1,450Water/EthanolParent phenolic chromophore.
3-Chlorophenol ~274, ~282~1,900Not SpecifiedChloro-substituent in the meta position.
2-Vinylphenol ~270-280 (Predicted)--Vinyl group in the ortho position, extending conjugation.
3-Chloro-2-vinylphenol (Inferred) ~280-295 - - Ortho-vinyl and meta-chloro substitution.

Note: The data for 2-Vinylphenol and 3-Chloro-2-vinylphenol are inferred based on established substituent effects. The actual values may vary depending on the solvent and experimental conditions.

Analysis and Interpretation

The expected UV-Vis spectrum of 3-Chloro-2-vinylphenol is a composite of the individual contributions of its substituents.

  • Effect of the Chloro Group: The meta-positioned chlorine in 3-chlorophenol causes a slight bathochromic shift compared to phenol. This is due to the weak auxochromic nature of the halogen.

  • Effect of the Vinyl Group: The vinyl group, particularly in the ortho or para position, is known to extend the conjugation of the benzene ring, leading to a more significant bathochromic shift. For instance, 4-vinylphenol has a λmax around 260 nm.[4]

  • Combined Effect in 3-Chloro-2-vinylphenol: The presence of both the ortho-vinyl and meta-chloro groups is anticipated to result in a cumulative bathochromic shift. The extended conjugation from the vinyl group will likely be the dominant factor, pushing the λmax to a longer wavelength than that of either 3-chlorophenol or phenol.

The Influence of Solvent Polarity

The polarity of the solvent can significantly influence the position and intensity of absorption bands in phenolic compounds.[5] Polar solvents can form hydrogen bonds with the hydroxyl group, which can affect the energy levels of the non-bonding electrons.

  • π → π transitions:* In the case of π → π* transitions, which are characteristic of aromatic systems, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

  • n → π transitions:* For n → π* transitions, which can occur in molecules with heteroatoms containing lone pairs (like the oxygen in the hydroxyl group and the chlorine atom), an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by hydrogen bonding with the polar solvent, increasing the energy gap to the π* orbital.

For 3-Chloro-2-vinylphenol, the dominant absorption will be from π → π* transitions. Therefore, a slight bathochromic shift would be expected as the solvent polarity increases.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 3-Chloro-2-vinylphenol and its analogues, the following experimental workflow is recommended.

Materials and Instrumentation
  • 3-Chloro-2-vinylphenol (analytical standard)

  • Phenol (analytical standard)

  • 3-Chlorophenol (analytical standard)

  • 2-Vinylphenol (analytical standard)

  • Spectrophotometric grade solvents (e.g., ethanol, cyclohexane, water)

  • Calibrated UV-Vis spectrophotometer (single or double beam)[6]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison A Accurately weigh analytical standards B Prepare stock solutions in a chosen solvent (e.g., ethanol) A->B C Perform serial dilutions to create a range of concentrations B->C F Measure the absorbance of each standard solution across the UV-Vis range (e.g., 200-400 nm) C->F D Set up UV-Vis spectrophotometer E Record a baseline spectrum using the pure solvent D->E E->F G Identify the wavelength of maximum absorbance (λmax) for each compound F->G I Construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration) at λmax F->I H Plot absorbance vs. wavelength for each compound G->H K Compare the λmax and ε values of 3-Chloro-2-vinylphenol with the analogues H->K J Calculate the molar absorptivity (ε) for each compound I->J J->K

Caption: Experimental workflow for the comparative UV-Vis analysis of phenolic compounds.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Accurately weigh a precise amount of each phenolic compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Standards: Perform serial dilutions of the stock solutions to obtain a series of working standards with decreasing concentrations. This will be used to establish a calibration curve.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to prepare the standards and place it in the spectrophotometer. Run a baseline scan to zero the instrument.[7]

  • Sample Measurement: Empty the cuvette, rinse it with the first standard solution, and then fill it with the same standard. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this for all standard solutions, from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the λmax for each compound from the recorded spectra.

    • For each compound, plot a graph of absorbance at λmax versus concentration. This is the Beer-Lambert Law calibration curve.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve, as per the Beer-Lambert Law equation: A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[8][9][10][11]

Photostability Considerations

Phenolic compounds, particularly those with extended conjugation like vinylphenols, can be susceptible to photodegradation. Exposure to UV light can lead to chemical reactions that alter the structure of the molecule and, consequently, its UV-Vis absorption spectrum.[12] Therefore, it is crucial to:

  • Store solutions of 3-Chloro-2-vinylphenol and its analogues in amber vials or protected from light.

  • Perform UV-Vis measurements promptly after solution preparation.

  • Consider conducting a photostability study by exposing a solution to a controlled light source over time and monitoring the changes in the UV-Vis spectrum to assess its stability.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the UV-Vis absorption characteristics of 3-Chloro-2-vinylphenol. By leveraging the known spectral properties of phenol, 3-chlorophenol, and the predicted influence of a vinyl substituent, we can infer that 3-Chloro-2-vinylphenol will exhibit a λmax at a longer wavelength than its non-vinylated counterparts due to extended conjugation. The provided experimental protocol offers a robust methodology for the empirical determination and comparison of its spectral properties. For researchers in drug development and related fields, a thorough characterization of the UV-Vis profile of 3-Chloro-2-vinylphenol is a critical step in its analytical method development and quality control.

References

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Fiveable. (2025, August 15). 3.13 Beer-Lambert Law - AP Chem. Retrieved from [Link]

  • HINOTEK. (2025, July 4). Beer-Lambert Law Spectrophotometer. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 15). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • ACS Publications. (2024, December 24). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of phenol with different irradiation times... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenol. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds | PDF. Retrieved from [Link]

  • ResearchGate. (2017, July 14). Why the UV-vis spectra of 3 chloro phenol changes. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol | Request PDF. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions | PDF | Absorption Spectroscopy. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • SciELO. (n.d.). Determination of 4-vinylgaiacol and 4-vinylphenol in top-fermented wheat beers by isocratic high performance liquid chromatography with ultraviolet detector. Retrieved from [Link]

Sources

Comparative

validation of assay methods for 3-Chloro-2-vinylphenol quantification

An in-depth technical evaluation of analytical methodologies for the quantification of 3-Chloro-2-vinylphenol (CAS No. 145706-55-4) requires a rigorous understanding of both the molecule’s intrinsic reactivity and the re...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies for the quantification of 3-Chloro-2-vinylphenol (CAS No. 145706-55-4) requires a rigorous understanding of both the molecule’s intrinsic reactivity and the regulatory demands of method validation. As a critical intermediate in the synthesis of pharmaceutical and agrochemical active compounds [1], 3-Chloro-2-vinylphenol presents unique analytical challenges: the vinyl group is susceptible to polymerization and thermal degradation, while the chlorophenol moiety exhibits strong hydrogen-bonding capabilities that can lead to peak tailing and carryover.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. By establishing an Analytical Target Profile (ATP)[2], we will explore the mechanistic rationale behind each method and provide self-validating experimental protocols.

Mechanistic Method Selection & Causality

The selection of an assay method cannot be arbitrary; it must be dictated by the physicochemical properties of 3-Chloro-2-vinylphenol and the required sensitivity of the analysis.

  • HPLC-UV (The Routine Workhorse):

    • Causality: The extended π -conjugation between the benzene ring, the chlorine atom, and the vinyl group provides a strong, distinct chromophore, making UV detection highly effective for bulk assay quantification (>0.1%).

    • Challenge: The acidic phenolic hydroxyl ( pKa​≈8.5 ) will partially ionize in neutral aqueous solutions, leading to split peaks or severe tailing on a standard C18 stationary phase.

    • Solution: The mobile phase must be acidified (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the phenol, ensuring it remains in its neutral, hydrophobic state for sharp chromatographic focusing.

  • GC-MS (The Orthogonal Resolver):

    • Causality: While GC-MS offers exceptional theoretical plate counts for separating volatile chlorophenol isomers [3], the free hydroxyl group interacts strongly with active silanol sites in the GC inlet and column, causing irreversible adsorption and peak tailing. Furthermore, the vinyl group can thermally degrade at high inlet temperatures.

    • Solution: Pre-column derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and thermally stabilizes the vinyl group, allowing for precise quantification.

  • LC-MS/MS (The Trace Profiler):

    • Causality: When 3-Chloro-2-vinylphenol acts as a potentially genotoxic impurity (PGI) in a final Active Pharmaceutical Ingredient (API), sub-ppm detection is mandatory.

    • Solution: Electrospray Ionization in negative mode (ESI-) is mechanistically perfectly suited for this molecule. The basic environment of the ESI source easily strips the proton from the chlorophenol, generating a highly stable phenoxide precursor ion [M−H]− . Subsequent collision-induced dissociation (CID) yields specific product ions (e.g., loss of HCl or CO ), providing unmatched signal-to-noise ratios.

G Sample 3-Chloro-2-vinylphenol Matrix Split ATP Sample->Split Prep1 Dilute & Shoot (Acidic Mobile Phase) Split->Prep1 Routine Prep2 SPE Extraction (Isotope Dilution) Split->Prep2 Genotoxic Prep3 Derivatization (BSTFA/TMCS) Split->Prep3 Orthogonal HPLC HPLC-UV Assay (>0.1%) Prep1->HPLC LCMS LC-MS/MS Trace (<10 ppm) Prep2->LCMS GCMS GC-MS Volatiles Prep3->GCMS

Workflow for selecting 3-Chloro-2-vinylphenol assay methods based on Analytical Target Profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a "self-validating system"—meaning it contains built-in checks (System Suitability Tests, or SSTs) that automatically invalidate the run if the instrument is not performing to the required standard [2].

Protocol A: HPLC-UV Assay for Bulk Quantification

Objective: Determine the purity of synthesized 3-Chloro-2-vinylphenol lots.

  • System Preparation:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Rationale: End-capped silica minimizes residual silanol interactions with the phenol.

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile. Isocratic elution at 60% B.

    • Detection: UV at 280 nm (optimal absorbance for the conjugated chlorovinylphenol system).

  • Self-Validating SST Sequence:

    • Injection 1 (Blank): Diluent only. Acceptance Criteria: No peaks > 0.05% of the target analyte area at the retention time of 3-Chloro-2-vinylphenol. (Validates absence of carryover).

    • Injection 2-7 (Standard): 100 µg/mL reference standard injected 6 times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Tailing factor ≤1.5 ; Theoretical plates ≥5000 . (Validates system precision and column health).

  • Sample Analysis:

    • Prepare samples at 100 µg/mL in diluent (Water:Acetonitrile 50:50).

    • Bracket sample injections with standard injections every 10 samples to validate ongoing system stability.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Objective: Quantify 3-Chloro-2-vinylphenol down to 5 ng/mL in a complex API matrix.

  • Sample Preparation (Isotope Dilution):

    • Spike 100 mg of the API sample with 10 µL of a 1 µg/mL deuterated internal standard (e.g., 3-Chloro-2-vinylphenol-d4). Rationale: The internal standard co-elutes and experiences the exact same matrix ionization suppression as the analyte, automatically correcting for matrix effects [3].

    • Extract using Solid Phase Extraction (SPE) with a polymeric reversed-phase cartridge (e.g., Oasis HLB). Wash with 5% Methanol, elute with 100% Methanol.

  • System Preparation:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 10 mM Ammonium Acetate in Water (pH 9.0); B = Methanol. Rationale: A basic mobile phase intentionally forces the phenol into its ionized phenoxide state before it enters the ESI source, drastically enhancing sensitivity.

    • MS/MS Parameters: ESI Negative mode. MRM Transition: m/z 153.0 117.0 (Loss of HCl).

  • Self-Validating SST Sequence:

    • Spike Recovery Check: Inject a pre-extraction spiked matrix sample. Acceptance Criteria: Calculated recovery must fall between 85% - 115%. (Validates the extraction efficiency).

    • Signal-to-Noise (S/N) Check: Inject the Limit of Quantitation (LOQ) standard (5 ng/mL). Acceptance Criteria: S/N ratio ≥10:1 . (Validates instrument sensitivity for the specific run).

Comparative Validation Data

The following table synthesizes the performance characteristics of the three methodologies based on ICH Q2(R2) validation guidelines [2]. The data reflects the inherent physical limitations and advantages of each detection mechanism.

Validation Parameter (ICH Q2)HPLC-UV (Assay)GC-MS (Derivatized)LC-MS/MS (Trace)Mechanistic Driver for Performance
Specificity ModerateHighVery HighLC-MS/MS utilizes dual mass filtering (MRM), eliminating matrix interference completely.
Linearity Range 1.0 – 200 µg/mL0.05 – 50 µg/mL0.001 – 1.0 µg/mLUV detectors saturate at high concentrations; MS detectors saturate at much lower ion counts.
Correlation Coeff. ( R2 ) > 0.999> 0.995> 0.998Isotope dilution in LC-MS/MS corrects for non-linear ionization responses.
Limit of Detection (LOD) 0.2 µg/mL0.01 µg/mL0.0002 µg/mLESI- is highly efficient at generating the [M−H]− ion for chlorophenols.
Limit of Quantitation (LOQ) 0.5 µg/mL0.03 µg/mL0.0006 µg/mLDefined by the concentration where S/N ≥10 and precision RSD ≤20% .
Precision (Assay %RSD) < 1.0%< 3.5%< 4.0%HPLC-UV requires minimal sample prep, reducing human/volumetric error.
Accuracy (Recovery %) 98.0 – 102.0%90.0 – 110.0%95.0 – 105.0%Derivatization in GC-MS can be incomplete, slightly widening the accuracy variance.

Conclusion

For routine batch release and purity determination of 3-Chloro-2-vinylphenol, HPLC-UV remains the most robust, precise, and cost-effective method, provided the mobile phase is sufficiently acidic to prevent peak tailing. However, if the compound is being monitored as a trace impurity or environmental contaminant, LC-MS/MS is the superior alternative. By utilizing a basic mobile phase to drive pre-column ionization and employing isotope dilution to counter matrix effects, LC-MS/MS achieves the sub-ppb sensitivity required by modern regulatory frameworks. While GC-MS offers excellent orthogonal data, the mandatory derivatization step introduces workflow complexities that make it less ideal for high-throughput environments.

References

  • Process for preparing 3-chloro-2-vinylphenol - Google Patents. patents.google.com.
  • Analytical Method Validation Using QbD and QRM | Pharmaceutical Technology. pharmtech.com. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-2-vinylphenol

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Chloro-2-vinylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is of para...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Chloro-2-vinylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is of paramount importance.[1] The choice of a reference standard is a critical decision that directly impacts the reliability, accuracy, and regulatory acceptability of analytical data. This guide provides an in-depth comparison of different reference standard options for the analysis of 3-Chloro-2-vinylphenol, supported by experimental considerations and data, to empower you in making informed decisions for your analytical workflows.

The Critical Role of Reference Standards in Analytical Integrity

In pharmaceutical analysis, reference standards are highly purified compounds that serve as the benchmark for confirming the identity, purity, strength, and quality of a substance.[2][3] The use of a well-characterized reference standard is a fundamental requirement for method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6] An analytical method's performance characteristics, including accuracy, precision, specificity, linearity, and range, are all evaluated against a reference standard. Therefore, the integrity of the standard underpins the entire analytical process.

Types of Reference Standards: A Comparative Overview

The selection of a reference standard for 3-Chloro-2-vinylphenol analysis typically involves a choice between commercially available certified reference materials (CRMs) and in-house, or secondary, reference standards.

1. Primary Reference Standards (Compendial Standards):

These are highly characterized and pure substances provided by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2][7] They are considered the highest quality standards and are often used for the calibration of secondary standards and in legal or regulatory disputes. For many proprietary or novel compounds like 3-Chloro-2-vinylphenol, a dedicated primary standard from a pharmacopeia may not be available.

2. Certified Reference Materials (CRMs) / Secondary Pharmaceutical Standards:

These are well-characterized standards produced by accredited suppliers. Their values (e.g., purity) are certified and traceable to primary standards.[7] They offer a convenient and reliable option for routine quality control and method development. Several chemical suppliers offer 3-Chloro-2-vinylphenol with stated purity, which can serve as a secondary standard.[8][9][10]

3. In-House (Working) Reference Standards:

These are standards prepared and qualified within a laboratory.[11][12] They are typically derived from a well-characterized batch of the substance and are qualified against a primary or secondary standard.[3] Preparing an in-house standard can be a cost-effective solution for long-term projects but requires a significant initial investment in characterization and ongoing stability monitoring.

Key Performance Indicators for Reference Standard Selection

The suitability of a reference standard is determined by its performance in validated analytical methods. The following table summarizes the key validation parameters and the expected performance when using different types of reference standards for the analysis of 3-Chloro-2-vinylphenol by a typical High-Performance Liquid Chromatography (HPLC) method.

Validation Parameter Certified Reference Material (CRM) In-House Reference Standard Rationale and Experimental Considerations
Accuracy High (typically 98-102% recovery)Dependent on thorough characterization; can achieve high accuracy if properly qualified.Accuracy is assessed by spiking a known amount of the reference standard into a sample matrix. The high, certified purity of a CRM generally leads to more reliable accuracy data. For an in-house standard, its purity must be rigorously established to ensure accurate spike-recovery studies.[6]
Precision (Repeatability & Intermediate Precision) High (RSD < 1%)High (RSD < 1.5%)Precision reflects the closeness of agreement between a series of measurements. Both well-characterized CRMs and in-house standards should yield highly precise results. Any variability is more likely to stem from the analytical method itself rather than the standard.[6]
Specificity ExcellentExcellentSpecificity is the ability of the method to assess the analyte unequivocally in the presence of other components. The reference standard is used to confirm the retention time and spectral purity of the 3-Chloro-2-vinylphenol peak, ensuring no interference from impurities or matrix components.
Linearity Excellent (R² > 0.999)Excellent (R² > 0.998)A linear relationship between the concentration of the standard and the instrumental response is crucial. A high-purity CRM will typically provide a more robust linear calibration curve over a defined range.
Limit of Quantitation (LOQ) LowLowThe LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A high-purity standard is essential for accurately preparing the low-concentration solutions needed to determine the LOQ.
Robustness HighHighRobustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters. The reference standard itself should be stable under these varied conditions.

Experimental Workflows: Qualification and Use

The choice between a CRM and an in-house standard dictates the required experimental workflow.

Workflow for Utilizing a Certified Reference Material (CRM)

The process is generally more straightforward as the supplier has already performed extensive characterization.

CRM_Workflow cluster_procurement Procurement & Verification cluster_implementation Implementation cluster_routine Routine Analysis A Source CRM from Accredited Supplier B Review Certificate of Analysis (CoA) for Purity and Traceability A->B Verify C Prepare Stock and Working Solutions B->C Proceed D Perform System Suitability Tests C->D E Validate Analytical Method (e.g., HPLC, GC/MS) using CRM D->E Qualify System F Quantify 3-Chloro-2-vinylphenol in Samples E->F Apply Method

Caption: Workflow for using a Certified Reference Material.

Workflow for Qualifying an In-House Reference Standard

This workflow is more extensive, requiring comprehensive characterization to establish the standard's identity and purity.

InHouse_Workflow cluster_preparation Preparation & Purification cluster_characterization Characterization cluster_implementation Implementation A Synthesize or Procure High-Purity Batch of 3-Chloro-2-vinylphenol B Purify to Highest Possible Level A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Determination (HPLC, GC, DSC) C->D E Quantify Impurities (Water, Residual Solvents, Inorganic) D->E F Assign Purity Value E->F Calculate G Establish Storage Conditions and Re-test Date F->G H Prepare Stock and Working Solutions G->H I Validate Analytical Method using Qualified In-House Standard H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-vinylphenol

Understanding the Hazard: The Chemical Profile of 3-Chloro-2-vinylphenol 3-Chloro-2-vinylphenol (CAS No. 145706-55-4) is a halogenated phenolic compound.[1][2] Its structure, featuring a chlorinated aromatic ring and a r...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard: The Chemical Profile of 3-Chloro-2-vinylphenol

3-Chloro-2-vinylphenol (CAS No. 145706-55-4) is a halogenated phenolic compound.[1][2] Its structure, featuring a chlorinated aromatic ring and a reactive vinyl group, necessitates a cautious approach to its handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from structurally related chemicals like other chlorinated phenols and vinyl compounds.

Based on data from analogous compounds, 3-chloro-2-vinylphenol should be treated as a hazardous substance with the potential for severe health and environmental effects.[3] Chlorinated phenols, as a class, are recognized for their toxicity and are regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[4][5]

Table 1: Anticipated Hazard Profile of 3-Chloro-2-vinylphenol

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity / Corrosivity Expected to be harmful if swallowed and to cause severe skin burns and eye damage.[3]Analogous chlorinated phenols are classified as corrosive and harmful.[3] The phenolic hydroxyl group contributes to its acidic and corrosive nature.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3][6]Chlorinated phenols are known environmental pollutants that can persist in ecosystems.[5][7] Releases to water or soil should be strictly avoided.[5]
Reactivity The vinyl group presents a potential for hazardous polymerization. The compound may be incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[6]Vinyl compounds can undergo exothermic polymerization. Intense heating may lead to the formation of explosive mixtures with air.[3]
Combustibility Likely a combustible liquid.Many organic phenols are combustible. Vapors may be heavier than air and spread along floors.[3]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 3-chloro-2-vinylphenol in any form, including as waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact, which can cause severe burns and toxicity.[8]
Body Protection A fully buttoned lab coat and a chemical-resistant apron for larger quantities.To protect the body from accidental spills and contamination.[9]
Respiratory Protection All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[6]Vapors may cause respiratory irritation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The primary and universally recommended method for the disposal of 3-chloro-2-vinylphenol is through a licensed hazardous waste disposal company.[10] On-site chemical neutralization is not advised due to the compound's reactive nature and the potential for uncontrolled side reactions.

Step 1: Waste Segregation and Collection

The fundamental principle of hazardous waste management is segregation at the source.[11] This prevents dangerous reactions and facilitates proper disposal.

  • Designate a Specific Waste Stream: 3-Chloro-2-vinylphenol waste must be collected in a dedicated container labeled "Halogenated Organic Waste".[11][12]

  • Container Requirements: Use a clean, dry, and chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, tight-fitting lid.[9] Ensure the container is in good condition and free from external contamination.[11]

  • What to Collect:

    • Pure Compound and Solutions: All unused, expired, or surplus 3-chloro-2-vinylphenol and its concentrated solutions.

    • Contaminated Materials: Any disposable labware that has come into direct contact with the chemical, including pipette tips, gloves, weigh boats, and absorbent paper. These items are considered solid hazardous waste and should be collected in a separate, clearly labeled, and sealed container or bag.[8][9]

  • Crucial "Do Not's":

    • DO NOT mix 3-chloro-2-vinylphenol waste with other waste streams, especially non-halogenated solvents, acids, bases, or oxidizers.[13] Mixing can lead to unpredictable and hazardous chemical reactions.

    • DO NOT fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]

    • DO NOT dispose of this chemical down the drain or in the regular trash.[9] This is a serious regulatory violation and poses a significant environmental threat.[5]

Step 2: Proper Labeling of Waste Containers

Accurate and detailed labeling is a legal requirement and is critical for the safety of all personnel handling the waste.

  • Mandatory Information: The label must clearly display:

    • The words "Hazardous Waste "[9]

    • The full chemical name: "3-Chloro-2-vinylphenol " (avoid abbreviations)[8]

    • The specific hazard characteristics: "Toxic, Corrosive, Environmental Hazard "

    • The date when waste was first added to the container.

Step 3: Safe Storage of Hazardous Waste

Proper storage of the collected waste is vital to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store the sealed waste container in a designated, secure satellite accumulation area or a central hazardous waste storage area.

  • Ventilation and Containment: The storage area must be well-ventilated. It is best practice to store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents.[6]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork and waste logs are completed as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 3-chloro-2-vinylphenol waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition Start Waste Generation (3-Chloro-2-vinylphenol) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WorkArea Work in a Chemical Fume Hood PPE->WorkArea Segregate Segregate Waste at Source WorkArea->Segregate LiquidWaste Collect Liquid Waste in 'Halogenated Organic' Container Segregate->LiquidWaste SolidWaste Collect Contaminated Solids (Gloves, Tips) Separately Segregate->SolidWaste Label Label Container Correctly: 'Hazardous Waste', Full Name, Hazards LiquidWaste->Label SolidWaste->Label Store Store in Designated, Secure Area Label->Store Check Ensure Container is Sealed & in Secondary Containment Store->Check ContactEHS Contact EHS for Pickup Check->ContactEHS End Disposal by Licensed Hazardous Waste Facility ContactEHS->End

Sources

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